DSPE-succinic acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H86NO11P |
|---|---|
Molecular Weight |
848.1 g/mol |
IUPAC Name |
4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |
InChI Key |
YHASCFOFGLKNAQ-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
DSPE-Succinic Acid: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Guide to the Synthesis, Characterization, and Application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid) in Advanced Drug Delivery Systems.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid), commonly referred to as DSPE-succinic acid, is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery. Its unique structure, featuring a hydrophobic tail composed of two 18-carbon stearoyl chains and a hydrophilic headgroup terminating in a reactive carboxylic acid, makes it an invaluable tool for the formulation of sophisticated nanocarriers such as liposomes and nanoparticles.[1][2] The terminal carboxyl group provides a convenient handle for the covalent attachment of a wide array of molecules, including targeting ligands, polymers, and imaging agents, thereby enabling the development of targeted and multifunctional drug delivery systems.[3][4] This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for researchers and drug development professionals.
Physicochemical Properties
This compound is a white to off-white powder with a molecular weight of approximately 848.14 g/mol .[5] It is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as chloroform and methanol. The amphipathic nature of this compound allows it to self-assemble in aqueous environments, forming lipid bilayers that are the fundamental structure of liposomes.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C45H86NO11P | |
| Molecular Weight | 848.14 g/mol | |
| CAS Number | 248253-94-3 | |
| Appearance | White to off-white powder | - |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with succinic anhydride. This reaction results in the formation of a stable amide bond, linking the succinyl group to the primary amine of the DSPE headgroup.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous chloroform
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DSPE in anhydrous chloroform under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: To the DSPE solution, add a molar excess (typically 1.5-2 equivalents) of succinic anhydride and triethylamine. Triethylamine acts as a base to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 0.1 M HCl) and then with brine to remove unreacted succinic anhydride and triethylamine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient of chloroform and methanol, often with a small amount of acetic acid, is used as the eluent to isolate the pure this compound.
-
Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Delivery
The primary application of this compound is in the formulation of functionalized liposomes and nanoparticles for targeted drug delivery. The terminal carboxyl group serves as a versatile anchor for the attachment of various moieties.
Liposome Formulation
This compound can be incorporated into liposomal formulations to impart a negative surface charge and to provide a reactive surface for further modifications. The thin-film hydration method is a common technique for preparing liposomes containing this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Hydration: The lipid film is hydrated with the aqueous buffer (containing the drug if applicable) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or size exclusion chromatography.
-
Characterization: The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency is also determined.
Caption: Workflow for liposome formulation using thin-film hydration.
Conjugation of Targeting Ligands
The carboxylic acid group of this compound can be activated to react with primary amines on targeting ligands, such as peptides or antibodies, to create targeted drug delivery systems. A common method for this conjugation is through the use of carbodiimide chemistry, often involving N-hydroxysuccinimide (NHS) to enhance efficiency.
Materials:
-
This compound-containing liposomes
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or glycine)
Procedure:
-
Activation of Carboxyl Groups: The this compound on the surface of pre-formed liposomes is activated by adding EDC and NHS (or Sulfo-NHS) in an activation buffer. The reaction is typically carried out at room temperature for 15-30 minutes.
-
Conjugation: The activated liposomes are then mixed with the peptide solution in a coupling buffer. The pH is raised to facilitate the reaction between the NHS-activated carboxyl groups and the primary amines of the peptide. The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.
-
Quenching: Any unreacted NHS-esters are quenched by adding a quenching solution.
-
Purification: The peptide-conjugated liposomes are purified from unreacted peptide and coupling reagents by size exclusion chromatography or dialysis.
-
Characterization: The success of the conjugation can be confirmed by various analytical techniques, including HPLC, SDS-PAGE (for larger ligands), and by measuring the change in zeta potential of the liposomes.
Caption: Workflow for peptide conjugation to this compound liposomes.
Characterization of this compound and its Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of this compound and its formulations.
Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of this compound and its conjugates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in this compound and to monitor the success of conjugation reactions. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of this compound and its derivatives. |
| Dynamic Light Scattering (DLS) | To measure the size distribution and polydispersity index (PDI) of liposomes and nanoparticles. |
| Zeta Potential Analysis | To determine the surface charge of liposomes, which is crucial for stability and interaction with biological systems. |
| High-Performance Liquid Chromatography (HPLC) | For purification and quantification of this compound and its conjugates. |
| Size Exclusion Chromatography (SEC) | For the purification of liposomes and to separate conjugated from unconjugated molecules. |
Conclusion
This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its well-defined structure and the reactivity of its terminal carboxyl group provide a robust platform for the creation of functionalized nanocarriers. The experimental protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of targeted and personalized medicine.
References
An In-depth Technical Guide to DSPE-Succinic Acid: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid), commonly referred to as DSPE-succinic acid. This functionalized phospholipid has garnered significant attention in the field of drug delivery for its utility in creating stable, long-circulating, and targetable liposomal formulations. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of advanced drug delivery systems.
Core Chemical Structure and Properties
This compound is a derivative of the saturated phospholipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). Its structure is characterized by a hydrophilic head group and two hydrophobic tails, allowing it to readily integrate into lipid bilayers. The key modification is the addition of a succinic acid moiety to the primary amine of the phosphoethanolamine headgroup via an amide linkage. This terminal carboxylic acid group provides a versatile handle for the covalent attachment of various molecules, such as targeting ligands or polyethylene glycol (PEG).
The IUPAC name for this compound is 4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the formulation of drug delivery systems.
| Property | Value | References |
| Molecular Formula | C45H86NO11P | [1][2] |
| Molecular Weight | 848.14 g/mol | [3][4] |
| CAS Number | 248253-94-3 | |
| Appearance | White to off-white solid | |
| pKa | The terminal carboxylic acid has an estimated pKa value in the range of 4.0-5.0, similar to succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6), though this can be influenced by the lipid bilayer environment. | |
| Solubility | Soluble in dimethylformamide (DMF) at 3.33 mg/mL. Generally soluble in organic solvents like chloroform and methanol. Sparingly soluble in aqueous solutions. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with succinic anhydride. The primary amine of DSPE acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Succinic anhydride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous chloroform or a similar aprotic solvent
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Ninhydrin stain
Procedure:
-
Dissolve DSPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess of succinic anhydride to the DSPE solution.
-
Add a molar equivalent of triethylamine to the reaction mixture to act as a base and facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography. The disappearance of the DSPE spot (which is ninhydrin-positive) and the appearance of a new, lower Rf spot (ninhydrin-negative) indicates the completion of the reaction.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.
-
The final product is dried under vacuum to remove any residual solvent.
Preparation of this compound-Containing Liposomes for Doxorubicin Delivery
This protocol describes the preparation of liposomes incorporating this compound, which can be used for passive targeting or further functionalized. Doxorubicin is loaded using a pH gradient method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Doxorubicin hydrochloride
-
Chloroform
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffered saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Sephadex G-50 column
-
Polycarbonate membranes (100 nm pore size)
-
Extruder device
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder to form small unilamellar vesicles (SUVs).
-
-
Doxorubicin Loading:
-
Adjust the external pH of the liposome suspension to 7.4 by adding a calculated amount of a basic solution (e.g., 1 M sodium carbonate) or by exchanging the external buffer with HBS using a Sephadex G-50 column.
-
Prepare a stock solution of doxorubicin hydrochloride in water.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).
-
Incubate the mixture at 60°C for 30-60 minutes to facilitate the loading of doxorubicin into the liposomes via the pH gradient.
-
-
Purification and Characterization:
-
Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column, eluting with HBS.
-
Characterize the final liposomal formulation for particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Signaling Pathways and Experimental Workflows
This compound is a key component in the design of targeted drug delivery systems. For instance, its terminal carboxyl group can be conjugated to targeting ligands such as folic acid, which enables the liposomes to bind to folate receptors that are overexpressed on the surface of many cancer cells. This interaction triggers receptor-mediated endocytosis, a specific cellular uptake mechanism.
Folate Receptor-Mediated Endocytosis Pathway
The following diagram illustrates the cellular uptake of a folate-targeted liposome, where this compound acts as a linker for the folic acid ligand.
Caption: Folate receptor-mediated endocytosis of a targeted liposome.
This pathway illustrates how folate-conjugated liposomes are internalized by cancer cells. The binding of folate to its receptor triggers the engulfment of the liposome into an early endosome. As the endosome matures and its internal pH decreases, the liposome can become destabilized, leading to the release of its drug payload into the cytoplasm. The folate receptor is then recycled back to the cell surface.
Experimental Workflow for Evaluating Targeted Liposome Uptake
The following diagram outlines a typical experimental workflow to assess the efficacy of targeted liposome uptake in vitro.
Caption: Workflow for assessing targeted liposome uptake by cancer cells.
This workflow begins with the preparation of fluorescently labeled liposomes, both with (targeted) and without (non-targeted) the targeting ligand. These are then incubated with cancer cells known to express the target receptor. After removing any unbound liposomes, the cellular uptake can be visualized qualitatively using fluorescence microscopy and quantified using flow cytometry. This comparison allows researchers to determine the effectiveness of the targeting strategy.
Conclusion
This compound is a valuable and versatile phospholipid for the development of sophisticated drug delivery systems. Its well-defined chemical structure and the reactivity of its terminal carboxyl group enable the creation of long-circulating and actively targeted liposomes. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound in their work, paving the way for more effective and targeted therapies.
References
- 1. Enhanced antitumor efficacy of folate‐linked liposomal doxorubicin with TGF‐β type I receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of DSPE-Succinic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a versatile, amphiphilic phospholipid derivative that has garnered significant attention in biomedical research. Its unique structure, featuring a lipid tail, a phosphate group, and a terminal carboxylic acid moiety, makes it an invaluable tool for the formulation of advanced drug delivery systems and bioconjugation.[1] The lipid portion facilitates the self-assembly of this compound into nanostructures such as liposomes and micelles in aqueous environments, while the reactive succinic acid head group provides a convenient handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules.[1] This guide provides an in-depth overview of the core applications of this compound in research, with a focus on drug delivery, nanoparticle functionalization, and immunology.
Core Applications of this compound
Drug Delivery and Nanoparticle Formulation
This compound is a key component in the development of sophisticated nanocarriers for therapeutic agents. Its ability to integrate into lipid bilayers allows for the creation of stable liposomes and micelles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and improving their pharmacokinetic profiles.
Liposomes: These are vesicular structures composed of one or more lipid bilayers. This compound is incorporated into liposomal formulations to enhance stability and provide a surface for functionalization.
Micelles: These are colloidal particles with a hydrophobic core and a hydrophilic shell. This compound can be used to form micelles for the solubilization of poorly water-soluble drugs.
The terminal carboxylic acid group of this compound is particularly important for active targeting. Through covalent conjugation, targeting moieties such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) can be attached to the surface of these nanocarriers.[2] This functionalization enables the specific recognition of and binding to receptors that are overexpressed on the surface of target cells, such as cancer cells, thereby enhancing drug accumulation at the desired site and minimizing off-target toxicity.[3]
Surface Functionalization of Nanoparticles
Beyond lipid-based systems, this compound is employed for the surface modification of a wide range of nanoparticles, including polymeric nanoparticles and quantum dots. The hydrophobic lipid tails can be anchored into the nanoparticle core, leaving the hydrophilic succinic acid head groups exposed on the surface. This surface functionalization imparts several advantageous properties:
-
Biocompatibility: The phospholipid structure mimics natural cell membranes, reducing the immunogenicity of the nanoparticles.
-
Colloidal Stability: The negatively charged succinic acid groups can provide electrostatic repulsion, preventing nanoparticle aggregation.
-
Further Conjugation: The surface carboxyl groups serve as attachment points for various functional molecules, enabling the development of multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).[3]
Immunology and Vaccine Development
This compound is also finding applications in the field of immunology, particularly in the development of advanced vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Liposomes containing this compound can act as delivery vehicles for antigens and immunostimulatory molecules.
The surface of these liposomes can be functionalized with targeting ligands to direct the vaccine to specific antigen-presenting cells (APCs), such as dendritic cells, which are crucial for initiating an adaptive immune response. Furthermore, the succinate moiety itself may have immunomodulatory effects. Research has shown that succinate can influence the function of immune cells by acting as a signaling molecule. This suggests that this compound-containing nanoparticles could not only deliver antigens but also actively modulate the immune response to achieve a desired therapeutic or prophylactic outcome.
Quantitative Data on this compound Formulations
Table 1: Physicochemical Characterization of DSPE-Acid Containing Nanoparticles
| Formulation Type | Drug/Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | Vincristine Sulfate | 110.5 | < 0.2 | -4.0 | |
| PEG-PLGA Coated Liposomes | Vincristine Sulfate | 125.2 | < 0.2 | -28.5 | |
| DSPE-PEG2000/Soluplus Nanoparticles (1:1 ratio) | - | 116.6 | 0.112 | -13.7 | |
| LyP-1 Peptide-Targeted Nanoparticles | Doxorubicin | 79 ± 3 | 0.183 ± 0.018 | -39 ± 4 | |
| Control Nanoparticles (no peptide) | Doxorubicin | 68 ± 4 | 0.161 ± 0.015 | -37 ± 3 | |
| DSPE-mPEG2000 Micelles | - | 9.6 ± 0.6 | - | -2.7 ± 1.1 |
Table 2: Drug Loading and In Vivo Efficacy of DSPE-Acid Containing Nanoparticles
| Formulation Type | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Liposomes | Vincristine Sulfate | ~2.0 mg/mL | ~99.0% | - | - | |
| LyP-1 Peptide-Targeted Nanoparticles | Doxorubicin | ~10% | ~85% | Osteosarcoma (K7M2) | Significant reduction vs. control | |
| PEGylated Cancer Cell Membrane-Coated Nanoparticles | Doxorubicin & Curcumin | - | - | Esophageal Carcinoma (TE10/DOX) | Effective inhibition of resistant tumors |
Experimental Protocols
Preparation of this compound Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should also be dissolved at this stage.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to downsizing. This can be achieved by:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Covalent Conjugation of a Peptide to this compound Liposomes
This protocol outlines the conjugation of an amine-containing peptide to the carboxylic acid groups on the surface of pre-formed this compound liposomes using EDC/NHS chemistry.
Materials:
-
This compound containing liposomes in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Peptide with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups: To the liposome suspension, add EDC and NHS (or Sulfo-NHS) to a final concentration of several-fold molar excess over the this compound. Incubate at room temperature for 15-30 minutes with gentle stirring. This reaction activates the carboxyl groups to form a more stable amine-reactive NHS ester.
-
Conjugation: Add the peptide solution to the activated liposome suspension. Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction between the NHS ester and the primary amine of the peptide. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching solution to stop the reaction by reacting with any remaining NHS esters.
-
Purification: Remove unconjugated peptide and reaction byproducts by dialysis against a suitable buffer or by size exclusion chromatography.
-
Characterization: Confirm the successful conjugation of the peptide to the liposomes using appropriate analytical techniques such as HPLC, mass spectrometry (for the conjugated lipid), or a BCA protein assay to quantify the amount of conjugated peptide.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Targeted Drug Delivery
The following diagram illustrates a typical experimental workflow for the development and evaluation of a targeted drug delivery system using this compound functionalized nanoparticles.
Caption: Experimental workflow for developing targeted nanoparticles.
Cellular Uptake and Endosomal Escape Pathway
This diagram illustrates the proposed mechanism of cellular uptake and intracellular drug release for a targeted nanoparticle functionalized with this compound.
Caption: Cellular uptake and intracellular trafficking of targeted nanoparticles.
Conclusion
This compound is a powerful and versatile tool in the field of biomedical research, particularly for the development of advanced drug delivery systems. Its ability to self-assemble into nanostructures and its reactive headgroup for covalent functionalization enable the creation of highly engineered nanoparticles capable of targeted therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals looking to leverage the unique properties of this compound in their work. As research continues, the applications of this and related functionalized phospholipids are expected to expand, further contributing to the development of more effective and personalized medicines.
References
DSPE-Succinic Acid for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Leveraging a Versatile Linker for Targeted Therapeutics
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) has emerged as a critical component in the field of bioconjugation, particularly for the development of targeted drug delivery systems. Its unique amphiphilic structure, combining a lipid tail with a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive succinic acid group, enables the stable incorporation into lipid-based nanoparticles and the covalent attachment of a wide array of biomolecules. This guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation for advanced therapeutic strategies.
This compound is a phospholipid derivative that readily integrates into liposomal and nanoparticle formulations. The terminal carboxylic acid group is the key functional moiety for bioconjugation, allowing for the attachment of amine-containing molecules through the formation of a stable amide bond. This process is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Quantitative Data on this compound Bioconjugation
The efficiency and stability of the conjugation process are critical for the successful development of targeted therapies. The following tables summarize key quantitative parameters associated with this compound bioconjugation.
| Property | Value | Source(s) |
| Molecular Weight | Approximately 848.14 g/mol | [1][2] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | -20°C for long-term storage | [1][2] |
| Solubility | Soluble in organic solvents like chloroform and methanol |
Table 1: Physicochemical Properties of this compound
| Parameter | Observation | Source(s) |
| Conjugation Efficiency | Peptide conjugation efficiencies of over 83% have been reported using carbodiimide chemistry. | |
| Stability of Amide Bond | The resulting amide bond is generally stable under physiological conditions. | |
| pH Stability of DSPE | The phospholipid ester bonds of DSPE are most stable around pH 6.5. Hydrolysis is accelerated in more acidic or alkaline conditions. | |
| Storage of Conjugates | Bioconjugates are typically stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term stability. |
Table 2: Key Parameters of this compound Bioconjugation
Experimental Protocols
Protocol 1: General EDC/NHS-Mediated Conjugation of an Amine-Containing Molecule to this compound
This protocol outlines the fundamental steps for conjugating a protein, peptide, or other amine-containing ligand to this compound.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Organic solvent (e.g., chloroform or DMSO)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Preparation of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent. This can then be dried down to a thin film and reconstituted in the Activation Buffer.
-
Activation of this compound:
-
Add EDC and Sulfo-NHS to the this compound solution in Activation Buffer. A molar excess of EDC and Sulfo-NHS over this compound is typically used (e.g., 5-10 fold excess).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.
-
-
Conjugation to the amine-containing biomolecule:
-
Add the amine-containing biomolecule dissolved in Conjugation Buffer to the activated this compound solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal reaction with primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the conjugate: Remove unreacted biomolecule, this compound, and reaction byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting this compound bioconjugate using appropriate techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the conjugation efficiency.
Protocol 2: Preparation of Bioconjugate-Containing Liposomes
This protocol describes the thin-film hydration method for preparing liposomes incorporating the this compound bioconjugate.
Materials:
-
This compound bioconjugate
-
Structural lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration Buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound bioconjugate and structural lipids in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the Hydration Buffer pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process is typically carried out for about 1 hour.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the lipid suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with the desired pore size using a lipid extruder. The extrusion should also be performed at a temperature above the Tc of the lipids.
-
-
Purification and Characterization:
-
Remove any unencapsulated material by size-exclusion chromatography or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and the amount of conjugated biomolecule on the surface.
-
Visualization of Workflows and Pathways
Experimental Workflow: Bioconjugation and Liposome Formulation
The following diagram illustrates the overall workflow for creating targeted liposomes using this compound.
Workflow for creating targeted liposomes.
Signaling Pathway: PI3K/Akt Pathway Inhibition by Targeted Nanoparticles
This compound-based nanoparticles can be designed to deliver inhibitors to cancer cells, thereby modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
Targeted delivery of a PI3K inhibitor.
References
The Succinic Acid Linker: A Technical Guide to its Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of a drug conjugate's success. Among the diverse array of linkers, the succinic acid linker, a four-carbon dicarboxylic acid, has emerged as a versatile and widely utilized component in the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the multifaceted role of the succinic acid linker, detailing its chemistry, impact on stability and efficacy, and the experimental protocols for its evaluation.
The Chemistry of the Succinic Acid Linker: A Foundation of Bioconjugation
The utility of the succinic acid linker stems from its ability to be readily incorporated into bioconjugation strategies. Succinic anhydride is a common starting material, reacting with nucleophilic groups such as amines and hydroxyls on proteins or drug molecules to form a stable amide or ester bond, respectively. This reaction introduces a terminal carboxylic acid, which can then be activated, often as an N-hydroxysuccinimide (NHS) ester, for subsequent reaction with another amine-containing molecule, thus forming the complete linkage.[1]
A prevalent application of this chemistry is in connecting payloads to antibodies or other targeting moieties. For instance, the synthesis of paclitaxel-2'-succinate NHS ester involves the reaction of paclitaxel with succinic anhydride, followed by activation with N-hydroxysuccinimide, creating a reactive handle for conjugation to antibodies.[1]
The Succinic Acid Linker in Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the linker connecting the cytotoxic payload to the monoclonal antibody is paramount for achieving a therapeutic window. The succinic acid linker, often as part of a larger linker structure, plays a significant role in the stability and release of the payload.
The Succinimide Ring: A Point of Attachment and a Source of Instability
A common strategy for attaching payloads to cysteine residues on an antibody involves the use of maleimide chemistry. The maleimide group reacts with the thiol of the cysteine to form a stable thioether bond, resulting in a succinimide ring within the linker structure. While this provides a secure initial attachment, the succinimide ring itself is susceptible to hydrolysis, leading to a "ring-opening" reaction.[2][3][4] This hydrolysis can have a profound impact on the stability of the ADC.
The rate of this ring-opening is dependent on factors such as pH and the local chemical environment. While a ring-opened succinimide can be more stable against the reverse Michael reaction (deconjugation), the presence of both ring-closed and ring-opened forms can lead to product heterogeneity.
Impact on ADC Stability and Pharmacokinetics
The stability of the linker is a critical factor influencing the pharmacokinetic profile of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic index. Conversely, a linker that is too stable may not efficiently release the payload at the tumor site.
While direct head-to-head clinical pharmacokinetic data comparing succinate-based linkers to other common linkers like the protease-cleavable valine-citrulline (Val-Cit) are limited in publicly available literature, preclinical studies offer insights. For example, some studies have shown that non-cleavable linkers, which can include succinate-based structures, generally exhibit greater plasma stability compared to some cleavable linkers. However, this increased stability can sometimes come at the cost of a reduced "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
The table below summarizes a conceptual comparison of linker characteristics. It is important to note that the in vivo performance is highly dependent on the specific ADC, including the antibody, payload, and the overall linker design, not just the succinate moiety itself.
| Linker Type | General Plasma Stability | Release Mechanism | Potential Bystander Effect |
| Succinate-based (Non-cleavable) | High | Antibody degradation in lysosome | Low |
| Valine-Citrulline (Cleavable) | Moderate to High | Protease (e.g., Cathepsin B) cleavage in lysosome | High |
| Hydrazone (Cleavable) | Low to Moderate | pH-dependent hydrolysis in endosome/lysosome | Moderate |
| Disulfide (Cleavable) | Moderate | Reduction in the intracellular environment | Moderate |
The Succinic Acid Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of PROTAC design, influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).
While polyethylene glycol (PEG) and alkyl chains are the most common linkers in PROTACs, succinate-based linkers can be employed to provide a balance of flexibility and hydrophilicity. The length and composition of the linker are crucial for optimal ternary complex formation and subsequent degradation efficiency. The flexibility of a succinate linker can allow for the necessary conformational adjustments for the two proteins to come into productive proximity.
The design of PROTACs often involves the screening of a library of linkers with varying lengths and compositions to identify the optimal connection for a given target and E3 ligase pair.
Succinic Acid as a General Chemical Spacer
Beyond ADCs and PROTACs, the succinic acid moiety serves as a versatile spacer in various bioconjugation and protein engineering applications. Its dicarboxylic nature allows it to be used to extend the distance between two conjugated molecules, which can be crucial for maintaining the biological activity of one or both components.
In fusion proteins, flexible linkers are often required to ensure that the individual domains can fold and function independently. While glycine-serine repeats are common, succinic acid-based linkers can also be used to provide the necessary spacing and flexibility. The introduction of a succinyl group can also be used to modify the surface properties of proteins, for example, by introducing a negative charge, which can influence solubility and aggregation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of conjugates containing a succinic acid linker.
Synthesis of a Succinate-Linked Conjugate (General Protocol)
This protocol outlines the general steps for conjugating a drug molecule to a protein using a succinic acid linker.
-
Succinylation of the Drug:
-
Dissolve the drug molecule containing a reactive hydroxyl or amine group in a suitable aprotic solvent (e.g., anhydrous pyridine or DMF).
-
Add succinic anhydride in excess (e.g., 1.5-2 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Purify the resulting drug-succinate derivative.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified drug-succinate in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for several hours to overnight to form the NHS ester.
-
-
Conjugation to the Protein:
-
Prepare the protein (e.g., antibody) in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure the primary amines (lysine residues) are deprotonated and nucleophilic.
-
Add the activated drug-succinate-NHS ester solution to the protein solution in a controlled molar ratio.
-
Incubate the reaction for a specified time (e.g., 1-4 hours) at room temperature or 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine).
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.
-
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker and the rate of payload release in a biologically relevant matrix.
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Quantification of Intact ADC (ELISA-based):
-
Use two separate ELISAs: one to measure the total antibody concentration and another to measure the concentration of the antibody-conjugated drug.
-
The difference between these values indicates the extent of drug deconjugation.
-
-
Quantification of Released Payload (LC-MS-based):
-
Precipitate the plasma proteins from the collected aliquots using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of free payload.
-
Characterization of Succinimide Ring Opening
Imaged Capillary Isoelectric Focusing (iCIEF) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful techniques to monitor the hydrolysis of the succinimide ring.
-
iCIEF: This method separates proteins based on their isoelectric point (pI). The ring-opening of the succinimide introduces a new carboxylic acid group, leading to a change in the pI of the ADC, which can be detected and quantified.
-
RP-HPLC: This technique can be used to separate different forms of the ADC based on their hydrophobicity. The ring-opened and closed forms may have slightly different retention times, allowing for their quantification.
Visualizations of Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the synthesis and evaluation of molecules with succinic acid linkers.
Caption: General workflow for the synthesis of an antibody-drug conjugate using a succinic acid linker.
Caption: Experimental workflow for assessing the in vitro plasma stability of an antibody-drug conjugate.
Caption: Logical workflow for the design and evaluation of PROTACs incorporating a succinic acid linker.
Conclusion
The succinic acid linker is a cornerstone of modern bioconjugation chemistry, offering a reliable and versatile tool for the construction of complex therapeutic modalities. Its application in ADCs and PROTACs highlights its importance in modulating critical parameters such as stability, pharmacokinetics, and efficacy. A thorough understanding of its chemistry, the nuances of the resulting succinimide linkage, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug developers seeking to harness its full potential in the creation of next-generation targeted therapies. As the field continues to evolve, the rational design and application of the succinic acid linker will undoubtedly contribute to the development of safer and more effective drugs.
References
Navigating the Solubility of DSPE-Succinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl] (DSPE-succinic acid), a critical parameter for the formulation of lipid-based drug delivery systems. Understanding the solubility of this amphiphilic phospholipid is paramount for the successful development of liposomes and other nanoparticles used in targeted therapeutics and vaccine delivery. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their formulation development endeavors.
Quantitative Solubility of this compound
The solubility of this compound is influenced by its molecular structure, which features two long, saturated stearoyl chains (hydrophobic tails) and a polar headgroup containing a phosphate and a succinic acid moiety. This amphiphilic nature dictates its solubility in various solvents. Currently, publicly available quantitative data is limited, but a key finding is presented below.
| Solvent | Solubility | Conditions |
| Dimethylformamide (DMF) | 3.33 mg/mL (3.93 mM) | Requires ultrasonic warming and heating to 60°C |
Factors Influencing this compound Solubility
The solubility of an amphiphilic molecule like this compound is not governed by a single factor but rather by a complex interplay of various physicochemical properties of both the solute and the solvent. The following diagram illustrates the key relationships influencing its dissolution.
A Researcher's In-depth Guide to Commercial DSPE-Succinic Acid
For scientists and professionals in drug development, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)]—commonly abbreviated as DSPE-succinic acid—is a critical component in the formulation of advanced drug delivery systems. Its unique structure, featuring a phospholipid anchor and a terminal carboxylic acid group, makes it an invaluable tool for creating functionalized liposomes and nanoparticles. This technical guide provides a comprehensive overview of commercial sources, key quality considerations, and detailed protocols for the application of this compound in research settings.
Commercial Sources and Specifications
A variety of suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency, and available documentation. The following table summarizes key information for several prominent commercial sources.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Quantities | Storage Conditions |
| BroadPharm | This compound | ≥98% | 848.2 | 248253-94-3 | 100 mg, 250 mg, 500 mg | -20°C |
| MedchemExpress | This compound | Not specified | 848.14 | 248253-94-3 | 5 mg and larger sizes | -20°C (1 month), -80°C (6 months)[1] |
| Tebubio | This compound | Reagent Grade | 848.16 | 248253-94-3 | 100 mg, 250 mg, 500 mg | -20°C[2] |
| InvivoChem | This compound | ≥98% | Not specified | 248253-94-3 | 100 mg, 500 mg | Not specified |
| MyBioSource | DSPE biochemical | Research Grade | Not specified | Not specified | Varies | Powder: -20°C for 3 years[3] |
Experimental Protocols
The utility of this compound lies in its ability to be incorporated into a lipid bilayer and subsequently conjugated to various molecules via its terminal carboxyl group. Below are detailed methodologies for key experimental procedures.
Liposome Formulation using Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Bioconjugation via EDC/NHS Chemistry
The terminal carboxyl group of this compound can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to facilitate covalent bonding with amine-containing molecules such as peptides, proteins, or small molecule drugs.
Materials:
-
Liposomes containing this compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing ligand (peptide, protein, etc.)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the this compound-containing liposomes in Activation Buffer.
-
Add EDC and sulfo-NHS to the liposome suspension. A typical molar ratio is a 10-50 fold excess of EDC and sulfo-NHS relative to the amount of this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Remove excess EDC and sulfo-NHS by passing the activated liposomes through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-Containing Ligand:
-
Immediately add the amine-containing ligand to the activated liposome suspension. The pH should be adjusted to 7.2-7.5 for optimal coupling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to deactivate any remaining active esters.
-
-
Purification:
-
Purify the ligand-conjugated liposomes from unconjugated ligands and reaction byproducts using size exclusion chromatography or dialysis.
-
Mandatory Visualizations
Logical Workflow for Supplier Selection
Caption: A logical workflow for selecting a commercial supplier of this compound.
Experimental Workflow for Targeted Liposome Formulation
Caption: A typical experimental workflow for creating targeted liposomes using this compound.
References
- 1. Topology of Surface Ligands on Liposomes: Characterization Based on the Terms, Incorporation Ratio, Surface Anchor Density, and Reaction Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Optimization of Ligand Conjugates for Lysosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Peptides to DSPE-Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a succinic acid linker. This process is crucial for the development of targeted drug delivery systems, such as liposomes and micelles, where the peptide acts as a targeting moiety to direct the nanocarrier to specific cells or tissues. The following sections detail the chemical principles, necessary materials, and step-by-step procedures for successful conjugation.
Principle of Conjugation
The conjugation of a peptide to DSPE-succinic acid primarily relies on the formation of a stable amide bond between the carboxylic acid group of the this compound and a primary amine group on the peptide. This amine group is typically the N-terminal α-amine or the ε-amine of a lysine residue. To facilitate this reaction, the carboxylic acid is first activated to a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This two-step process, often referred to as EDC/NHS chemistry, is a widely used and efficient method for bioconjugation in aqueous or organic solvents.
An alternative strategy involves using a thiol-reactive maleimide derivative of DSPE, which reacts specifically with a cysteine residue on the peptide. While not directly using this compound, it is a prevalent and highly efficient method for peptide-lipid conjugation and is therefore also described.
Data Presentation
The following table summarizes typical quantitative data associated with the conjugation of peptides to DSPE derivatives. These values can vary depending on the specific peptide sequence, reaction conditions, and purification methods.
| Parameter | Amine-Reactive (EDC/NHS) | Thiol-Reactive (Maleimide) | Reference |
| Molar Ratio (Lipid:Peptide) | 3:1 to 15:1 | 3:1 to 4:1 | [1][2] |
| Reaction Time | 2 hours - Overnight | 1 - 24 hours | [3][4] |
| Reaction pH | 7.4 | 7.4 - 8.0 | [1] |
| Typical Solvent | PBS, DMF/PBS mixture | DMSO, PBS, Buffer with TEA and NaCl | |
| Conjugation Efficiency | ~91% (yield of final conjugate) | >95% | |
| Purification Method | Dialysis, RP-HPLC | RP-HPLC | |
| Characterization | MALDI-TOF MS, FT-IR | MALDI-TOF MS, ESI-MS |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of a peptide containing a primary amine to this compound (often in the form of DSPE-PEG-COOH) via the formation of an amide bond.
Materials:
-
DSPE-PEG-COOH (DSPE with a PEG linker terminating in a carboxylic acid)
-
Peptide with an available N-terminal or lysine amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility
-
Dialysis membrane (e.g., 3 kDa MWCO)
-
Lyophilizer
Procedure:
-
Activation of DSPE-PEG-COOH:
-
Dissolve DSPE-PEG-COOH in 1x PBS. If solubility is an issue, a minimal amount of an organic solvent like DMF can be used.
-
Add EDC to the DSPE-PEG-COOH solution. A typical molar ratio is 10:1 (EDC:DSPE-PEG-COOH).
-
Stir the reaction mixture for 1 hour at room temperature to activate the carboxylic acid group.
-
Add NHS to the reaction mixture. A common molar ratio is 5:1 (NHS:DSPE-PEG-COOH).
-
Continue stirring for an additional 2 hours at room temperature to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in 1x PBS.
-
Add the peptide solution to the activated DSPE-PEG-NHS ester solution. A molar excess of the lipid is typically used.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
To remove unreacted peptide and EDC/NHS byproducts, purify the reaction mixture by dialysis against deionized water using a membrane with an appropriate molecular weight cutoff (e.g., 3000 Da) for 48 hours, with several changes of water.
-
Alternatively, for more rigorous purification, use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified solution to obtain the DSPE-PEG-peptide conjugate as a powder.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the final product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). An increase in mass corresponding to the peptide moiety should be observed.
-
Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to confirm the formation of the amide bond.
-
Protocol 2: Thiol-Reactive Conjugation using Maleimide Chemistry
This protocol is suitable for peptides that have been synthesized with a cysteine residue for specific, directed conjugation.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing peptide (with a cysteine residue)
-
Dimethylsulfoxide (DMSO) or a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve the DSPE-PEG-maleimide and the thiol-containing peptide separately in a suitable solvent. DMSO is often a good choice for both. For aqueous reactions, a buffer at a pH between 7.0 and 7.5 is optimal for the maleimide-thiol reaction.
-
-
Conjugation Reaction:
-
Mix the DSPE-PEG-maleimide and peptide solutions. A molar excess of the DSPE-PEG-maleimide (e.g., 3:1) is commonly used to ensure complete reaction of the peptide.
-
If using a mixed solvent system, the peptide can be dissolved in a buffer (e.g., 0.1 M sodium phosphate, pH 7.4) and the DSPE-PEG-maleimide in an organic solvent like DMF can be added subsequently.
-
Allow the reaction to proceed for 1 to 24 hours at room temperature. The reaction progress can be monitored by RP-HPLC.
-
-
Purification of the Conjugate:
-
Purify the DSPE-PEG-peptide conjugate from unreacted starting materials using RP-HPLC.
-
It is crucial to avoid acidic conditions during purification if the DSPE component is susceptible to hydrolysis. If acidic mobile phases are used, fractions should be neutralized immediately upon collection.
-
Lyophilize the purified fractions to obtain the final conjugate.
-
-
Characterization:
-
Verify the identity and purity of the conjugate using mass spectrometry techniques such as MALDI-TOF MS or Electrospray Ionization Mass Spectrometry (ESI-MS). A mass shift corresponding to the addition of the peptide to the DSPE-PEG-maleimide should be observed.
-
Mandatory Visualizations
Caption: Workflow for peptide conjugation to DSPE derivatives.
Caption: EDC/NHS activation and peptide conjugation pathway.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Nanoparticles with DSPE-Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a critical step in the development of targeted drug delivery systems. The terminal carboxylic acid group on the this compound molecule provides a versatile handle for the covalent attachment of targeting ligands, such as antibodies, peptides, and other biomolecules. This surface modification can enhance the nanoparticle's stability, biocompatibility, and, most importantly, its ability to selectively accumulate at the desired site of action, thereby improving therapeutic efficacy and reducing off-target side effects.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with this compound, including methods for nanoparticle preparation, conjugation chemistry, and characterization.
Key Applications
The functionalization of nanoparticles with this compound opens up a wide range of applications in drug delivery and diagnostics, including:
-
Targeted Cancer Therapy: Conjugation of antibodies or peptides that recognize tumor-specific antigens allows for the selective delivery of chemotherapeutic agents to cancer cells, minimizing systemic toxicity.
-
Gene Delivery: The carboxylic acid terminus can be used to attach cationic polymers or peptides to facilitate the complexation and delivery of nucleic acids (e.g., siRNA, mRNA) for gene therapy applications.
-
Bioimaging: Attachment of fluorescent dyes or contrast agents enables the use of functionalized nanoparticles for in vivo imaging and diagnostic purposes.
-
Crossing Biological Barriers: Specific ligands can be conjugated to facilitate the transport of nanoparticles across biological barriers, such as the blood-brain barrier.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the functionalization and characterization of nanoparticles with this compound.
Protocol 1: Preparation of this compound-Containing Nanoparticles
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method. This method can be adapted for other types of lipid-based nanoparticles.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a mixture of chloroform and methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:this compound), but this can be optimized.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.
-
This process will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. Ensure the temperature is maintained above the lipid Tc during extrusion.
-
-
Purification:
-
Remove any un-encapsulated material or unincorporated lipids by methods such as size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
Protocol 2: EDC/NHS Coupling of a Ligand to this compound Functionalized Nanoparticles
This protocol details the covalent conjugation of an amine-containing ligand (e.g., a peptide or antibody) to the carboxyl groups on the surface of the nanoparticles using carbodiimide chemistry.[4][5]
Materials:
-
This compound functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Amine-containing ligand to be conjugated
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the this compound functionalized nanoparticles in the activation buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer. A typical molar excess of EDC and NHS over the available carboxyl groups is used, but this should be optimized.
-
Add the EDC and NHS solutions to the nanoparticle suspension.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted cross-linking of the amine-containing ligand, it is advisable to remove the excess EDC and NHS.
-
This can be achieved by centrifugation and resuspension of the nanoparticles in the coupling buffer or by using a desalting column.
-
-
Conjugation of the Ligand:
-
Immediately add the amine-containing ligand, dissolved in the coupling buffer, to the activated nanoparticle suspension. The optimal pH for the coupling reaction is typically between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugated Nanoparticles:
-
Remove the unconjugated ligand and other reaction byproducts.
-
Purification can be performed using size exclusion chromatography, dialysis against a large volume of buffer, or repeated centrifugation and resuspension cycles.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and desired properties of the this compound functionalized nanoparticles.
Physical Characterization
Table 1: Physicochemical Properties of DSPE-Functionalized Nanoparticles
| Parameter | Method | Typical Values (DSPE-PEG Derivatives) |
| Particle Size (Diameter, nm) | Dynamic Light Scattering (DLS) | 80 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | -20 to -50 mV (before conjugation) |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar vesicles |
Note: The values provided are typical for nanoparticles functionalized with DSPE-PEG derivatives and may vary depending on the specific lipid composition, preparation method, and the nature of the conjugated ligand.
Quantification of Surface Functionalization
It is crucial to quantify the number of available carboxyl groups or the amount of conjugated ligand on the nanoparticle surface.
Methods for Quantification:
-
Acid-Base Titration: A back-titration method can be used to determine the number of carboxyl groups on the nanoparticle surface.
-
Spectroscopic Assays: Fluorimetric or colorimetric assays can be employed by reacting the carboxyl groups with a labeled molecule.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can quantify the elemental composition of the nanoparticle surface, allowing for the determination of the density of carboxyl groups or conjugated ligands.
-
Quantitative NMR (qNMR): For certain ligands, qNMR can be a powerful tool for quantifying the degree of conjugation.
Impact on Drug Loading and Stability
The incorporation of this compound and subsequent ligand conjugation can influence the drug loading capacity and the stability of the nanoparticles.
Table 2: Influence of this compound Functionalization on Nanoparticle Properties
| Parameter | Method | Expected Impact |
| Drug Encapsulation Efficiency (%) | Spectrophotometry, HPLC | May slightly decrease due to steric hindrance from the succinic acid linker and conjugated ligand, but this is highly dependent on the drug and nanoparticle system. |
| Drug Loading Capacity (%) | Spectrophotometry, HPLC | Similar to encapsulation efficiency, a slight decrease may be observed. |
| In Vitro Drug Release | Dialysis Method | The release profile may be altered. The surface modification can provide an additional barrier to drug diffusion. |
| Colloidal Stability | DLS (monitoring size over time in relevant media) | Generally improved due to increased electrostatic repulsion from the carboxyl groups. |
| Stability in Biological Media | DLS (monitoring size in serum-containing media) | The functionalization can either enhance or decrease stability depending on the nature of the conjugated ligand and its interaction with serum proteins. |
Note: The impact on drug loading and release is highly formulation-dependent and requires empirical determination for each specific drug and nanoparticle system.
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for this compound Nanoparticle Functionalization.
Signaling Pathway for Targeted Drug Delivery
Caption: Mechanism of Targeted Nanoparticle Uptake and Drug Release.
Conclusion
Functionalizing nanoparticles with this compound is a robust and versatile strategy for developing advanced drug delivery systems. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals. Careful optimization of the formulation and conjugation parameters is essential to achieve the desired physicochemical properties and biological performance of the final nanoparticle product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 248253-94-3 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-Succinic Acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DSPE-succinic acid) in the development of targeted drug delivery systems. This compound is a versatile phospholipid derivative that serves as a key component in forming functionalized liposomes and nanoparticles. Its terminal carboxylic acid group allows for the covalent attachment of targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells and tissues.
Introduction to this compound
This compound is a phospholipid featuring a distearoyl (C18:0) backbone, a phosphate group, and a succinic acid headgroup.[1][2][3][4] This amphiphilic structure allows it to readily self-assemble in aqueous solutions to form lipid bilayers, the fundamental structure of liposomes. The key feature of this compound is its terminal carboxylic acid moiety, which provides a reactive handle for conjugating various molecules, such as peptides, antibodies, and small molecules, to the surface of nanocarriers. This functionalization is crucial for active targeting in drug delivery. The carboxylic acid group can react with primary amines on targeting ligands to form stable amide bonds, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[1]
Key Applications in Targeted Drug Delivery
This compound is instrumental in the design of sophisticated drug delivery systems, including:
-
Active Targeting: By conjugating targeting ligands that bind to receptors overexpressed on cancer cells or other diseased tissues, this compound-containing nanoparticles can achieve enhanced accumulation and cellular uptake at the target site. For example, folate-targeted liposomes have been developed to target folate receptor-overexpressing tumors.
-
pH-Responsive Systems: The carboxylic acid group can also impart pH-sensitive properties to the nanocarrier. In the acidic microenvironment of tumors or within endosomes, the protonation of the carboxyl group can trigger a change in the liposome structure, leading to the release of the encapsulated drug.
-
Gene Delivery: Cationic liposomes formulated with this compound derivatives can be used for the delivery of nucleic acids like siRNA and DNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based drug delivery systems as reported in the literature.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Drug | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG2000 Micelles | Cabozantinib | 11 | Narrow | ~75 | |
| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | 77.5 ± 1.6 | |
| pH-sensitive Liposomes | Doxorubicin | ~130 | - | - | |
| Folate-targeted Liposomes | 5-Fluorouracil | ~114 | - | ~67 |
Table 2: In Vitro Drug Release Profile
| Formulation | pH | Time (h) | Cumulative Release (%) | Reference |
| TPOS-DOC-L (pH-sensitive) | 6.4 | - | ~86.9 | |
| TPOS-DOC-L (pH-sensitive) | 7.4 | - | Slower release | |
| pH-responsive liposomes | 5.5 | 72 | ~100 | |
| Folate-targeted liposomes | 6.5 | - | 61 (Docetaxel), 39 (Doxycycline) | |
| Folate-targeted liposomes | 4.0 | - | 99 (Docetaxel), 78 (Doxycycline) |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the conventional thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes of desired pore size
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A common starting ratio is 55:40:5 (phospholipid:cholesterol:this compound).
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum. The temperature of the water bath should be maintained above the transition temperature (Tc) of the lipid with the highest Tc.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid Tc. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Agitate the flask by gentle rotation to swell the lipid film. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the lipid suspension using a probe or bath sonicator. Sonication should be performed in short bursts on ice to prevent lipid degradation.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.
-
Determine the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the drug amount using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Conjugation of a Targeting Ligand to this compound Liposomes
This protocol outlines the covalent conjugation of an amine-containing targeting ligand (e.g., a peptide) to the carboxylic acid groups on the surface of pre-formed this compound liposomes using EDC/NHS chemistry.
Materials:
-
This compound-containing liposomes (prepared as in Protocol 1)
-
Targeting ligand with a primary amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
Equipment:
-
Reaction vials
-
Magnetic stirrer
-
Purification system (e.g., dialysis cassette, size exclusion chromatography column)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Resuspend the this compound liposomes in the activation buffer.
-
Add EDC and NHS to the liposome suspension. A molar excess of EDC and NHS relative to the this compound is typically used (e.g., 5-10 fold molar excess).
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the targeting ligand (dissolved in reaction buffer) to the activated liposome suspension. The molar ratio of the ligand to this compound should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as hydroxylamine, to the reaction mixture to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove the unreacted ligand and coupling reagents by dialysis against PBS or using size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation of the targeting ligand to the liposome surface using appropriate analytical techniques (e.g., gel electrophoresis, HPLC, or functional assays to assess binding affinity).
-
Visualizing Workflows and Pathways
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for preparing targeted liposomes using this compound.
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of a targeted liposome.
Logical Relationship for pH-Responsive Drug Release
Caption: Logic of pH-responsive drug release from this compound liposomes.
References
DSPE-Succinic Acid: Application Notes and Protocols for Advanced Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a versatile phospholipid derivative increasingly utilized in the development of non-viral vectors for gene therapy. Its unique structure, featuring a lipid tail, a phosphate group, and a succinic acid head group, allows for the formulation of sophisticated nanoparticles and liposomes. The terminal carboxylic acid moiety of the succinic acid provides a reactive handle for conjugation and imparts pH-sensitive properties to the delivery vehicle, a critical feature for efficient endosomal escape and intracellular delivery of genetic material.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in gene delivery applications.
Key Features and Applications
This compound is an amphiphilic molecule that readily self-assembles in aqueous solutions to form lipid bilayers, the fundamental structure of liposomes.[2] The succinic acid head group offers several advantages for gene delivery:
-
pH-Sensitivity: The carboxylic acid group has a pKa in the mildly acidic range. In the neutral pH of the bloodstream, the group is deprotonated and negatively charged. Upon internalization into the acidic environment of the endosome, it becomes protonated, leading to a change in the lipid's properties and destabilization of the liposomal membrane. This facilitates the release of the genetic payload into the cytoplasm.[4]
-
Reactive Moiety: The carboxylic acid can be activated to react with primary amines, enabling the conjugation of targeting ligands, peptides, or other functional molecules to the surface of the nanoparticle. This allows for cell-specific targeting and enhanced cellular uptake.
-
Component of Stable Formulations: When incorporated into lipid nanoparticle (LNP) formulations, this compound can contribute to the overall stability and physicochemical properties of the gene delivery vehicle.
These properties make this compound a valuable component for the delivery of various genetic materials, including:
-
Plasmid DNA (pDNA)
-
Messenger RNA (mRNA)
-
Small interfering RNA (siRNA)
-
Short hairpin RNA (shRNA)
Experimental Protocols
Protocol 1: Formulation of pH-Sensitive Liposomes for Plasmid DNA Delivery
This protocol describes the preparation of pH-sensitive liposomes containing this compound for the encapsulation of plasmid DNA using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
This compound
-
Plasmid DNA (encoding a reporter gene, e.g., GFP)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPE, CHEMS, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common molar ratio is DOPE:CHEMS:this compound of 6:4:1.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the plasmid DNA. The amount of buffer should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Gently rotate the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, briefly sonicate the suspension in a bath sonicator for 5-10 minutes.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Extrude the liposome suspension through the membrane 10-20 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated plasmid DNA by methods such as size exclusion chromatography or ultracentrifugation.
-
Protocol 2: Characterization of this compound Containing Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration (e.g., 0.1-1 mg/mL).
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge of the liposomes. Measurements should be performed at both pH 7.4 and an acidic pH (e.g., 5.5) to assess the pH-responsiveness.
-
2. Encapsulation Efficiency:
-
Method: Quantify the amount of encapsulated DNA using a fluorescent dye (e.g., PicoGreen®) that preferentially binds to double-stranded DNA.
-
Procedure:
-
Take an aliquot of the liposome formulation.
-
To determine the total amount of DNA, lyse the liposomes by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated DNA. Measure the fluorescence after adding the PicoGreen® reagent.
-
To determine the amount of unencapsulated DNA, measure the fluorescence of an intact aliquot of the liposome suspension after adding the PicoGreen® reagent.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total DNA - Unencapsulated DNA) / Total DNA] x 100
-
3. In Vitro Transfection Assay:
-
Cell Culture: Plate cells (e.g., HEK293T or HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Procedure:
-
For each well, dilute the liposome-DNA complexes in serum-free cell culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the liposome-DNA complex suspension to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete growth medium (containing serum).
-
Incubate for another 24-48 hours.
-
-
Analysis:
-
Assess transfection efficiency by observing the expression of the reporter gene (e.g., GFP) using fluorescence microscopy.
-
For quantitative analysis, lyse the cells and measure the activity of the reporter protein (e.g., luciferase assay) or quantify the expressed protein by western blotting.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for gene delivery nanoparticles incorporating this compound or similar pH-sensitive lipids. The exact values will depend on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of this compound Containing Liposomes
| Parameter | Typical Value | Measurement Technique | Reference |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | |
| Zeta Potential (pH 7.4) | -20 to -40 mV | Electrophoretic Light Scattering (ELS) | |
| Zeta Potential (pH 5.5) | Near neutral or slightly positive | Electrophoretic Light Scattering (ELS) | |
| Encapsulation Efficiency (pDNA) | 80 - 95% | Fluorescence Assay (e.g., PicoGreen) |
Table 2: In Vitro Transfection Efficiency
| Cell Line | Reporter Gene | Transfection Efficiency | Method of Quantification | Reference |
| HeLa | GFP | 30 - 50% | Flow Cytometry | |
| HEK293T | Luciferase | 10^5 - 10^7 RLU/mg protein | Luciferase Assay | |
| A549 | GFP | 20 - 40% | Fluorescence Microscopy |
Visualizations
Signaling Pathway: Cellular Uptake and Endosomal Escape
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Experimental Workflow: LNP Formulation and Characterization
Caption: Workflow for LNP formulation and characterization.
Conclusion
This compound is a valuable lipid for the formulation of pH-sensitive, non-viral gene delivery systems. Its ability to promote endosomal escape enhances the intracellular delivery of genetic material, leading to improved transfection efficiencies. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize this compound-based nanoparticles for a wide range of gene therapy applications. Further optimization of lipid composition, charge ratio, and targeting moieties can lead to the development of highly potent and specific gene delivery vectors.
References
Application Notes and Protocols for the Preparation of DSPE-Succinic Acid Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is an amphiphilic lipid derivative that readily self-assembles in aqueous solutions to form stable micelles. These micelles present a valuable platform for the delivery of hydrophobic drugs. The core-shell structure consists of a hydrophobic core formed by the DSPE acyl chains, which can encapsulate poorly water-soluble therapeutic agents, and a hydrophilic shell composed of the succinic acid-terminated polyethylene glycol (PEG) chains. This PEGylated surface provides a steric barrier, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.
The terminal succinic acid moiety offers a net negative surface charge and, more importantly, confers pH-sensitive properties. In the acidic tumor microenvironment (pH ~6.5) or within endo-lysosomal compartments (pH 4.5-5.5), the carboxyl group of succinic acid becomes protonated, which can trigger micellar destabilization and accelerated drug release at the target site.[1][2][3] This targeted drug release mechanism can enhance therapeutic efficacy while minimizing off-target toxicity.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of this compound micelles for drug delivery applications.
Data Presentation
Table 1: Physicochemical Properties of DSPE-Based Micelles
| Micelle Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG₂₀₀₀ | Cabozantinib | 11.7 ± 1.2 | < 0.2 | -15.70 ± 1.24 | 5.45 ± 0.09 | 78.37 ± 1.34 | [4] |
| DSPE-mPEG₂₀₀₀ | - | 9.6 ± 0.6 | - | -2.7 ± 1.1 | - | - | [5] |
| DSPE-PEG-C60 | Doxorubicin | 97 - 260 | - | ~ -30 | - | 86.1 - 97.5 | |
| mPEG-PCL | Dimethoxycurcumin | 17.9 ± 0.4 | 0.045 ± 0.011 | - | 9.94 ± 0.15 | 97.22 ± 0.18 | |
| DSPE-PEG₂₀₀₀ | Isoliquiritigenin | 40.87 ± 4.82 | 0.26 ± 0.01 | -34.23 ± 3.35 | 7.63 ± 2.62 | 68.17 ± 6.23 |
Note: Data for this compound micelles are limited in the literature; therefore, data for closely related DSPE-PEG and other polymeric micelles are presented to provide a general understanding of the expected physicochemical properties.
Table 2: In Vitro Drug Release Kinetics from pH-Sensitive Micelles
| Micelle System | Drug | Release Conditions (pH) | Cumulative Release (%) | Time (h) | Release Model | Reference |
| PHIS-PEG/DSPE-PEG | Paclitaxel | 5.0 | > 60 | 2 | pH-dependent | |
| PHIS-PEG/DSPE-PEG | Paclitaxel | 7.4 | ~ 10 | 2 | pH-dependent | |
| PLA-Blink-PMPC | Paclitaxel | 5.5 | > 90 | 48 | pH-sensitive linkage breakage | |
| PLA-Blink-PMPC | Paclitaxel | 7.4 | ~ 50 | 24 | Stable | |
| Dox-loaded VDPM2 | Doxorubicin | 5.0 | Accelerated | - | pH-responsive | |
| Dox-loaded VDPM2 | Doxorubicin | 7.4 | Retarded | - | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration
This protocol describes the preparation of drug-loaded this compound micelles using the well-established thin-film hydration method.
Materials:
-
This compound
-
Hydrophobic drug of interest (e.g., doxorubicin, paclitaxel)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a minimal amount of chloroform in a round-bottom flask. The molar ratio of lipid to drug should be optimized based on the drug's properties.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid-drug film should form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.
-
Hydration: Hydrate the thin film with a pre-warmed (e.g., 60°C) aqueous buffer, such as PBS (pH 7.4), by rotating the flask gently. The volume of the buffer will determine the final concentration of the micelles.
-
Sonication: To reduce the particle size and obtain a homogenous micelle solution, sonicate the suspension using a bath sonicator or a probe sonicator. Sonication parameters (time, power) should be optimized to achieve the desired particle size and a narrow size distribution.
-
Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or large particles.
-
Storage: Store the prepared micelle solution at 4°C.
Protocol 2: Characterization of this compound Micelles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the micelle solution with deionized water or PBS to an appropriate concentration. Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer). The PDI value should ideally be below 0.3 for a homogenous population of micelles.
2. Morphology:
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted micelle solution onto a carbon-coated copper grid. The sample may be negatively stained with a solution of phosphotungstic acid or uranyl acetate. Allow the grid to dry completely before observing the morphology of the micelles under a transmission electron microscope.
3. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
To determine the total amount of drug, disrupt the micelles by adding a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Quantify the drug concentration using a validated HPLC method or by measuring the absorbance at the drug's λmax with a UV-Vis spectrophotometer.
-
To determine the amount of free, unencapsulated drug, separate the micelles from the aqueous phase using techniques like ultrafiltration or size exclusion chromatography. Measure the drug concentration in the filtrate/eluate.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of the encapsulated drug from the this compound micelles, particularly focusing on the pH-sensitive release.
Materials:
-
Drug-loaded this compound micelles
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3.5-14 kDa)
-
Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS pH 7.4 or acetate buffer pH 5.5) to ensure sink conditions.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Mandatory Visualizations
References
- 1. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biomimetic and pH-sensitive polymeric micelle as carrier for paclitaxel delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to DSPE-Succinic Acid Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) modified with a terminal succinic acid to proteins. This protocol is essential for the development of liposomal drug delivery systems, targeted nanoparticles, and other bioconjugates where anchoring a lipid to a protein is desired. The following sections detail the chemical principles, experimental procedures, and data interpretation for a successful conjugation.
Principle of DSPE-Succinic Acid Protein Conjugation
The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid of this compound is activated to form a more reactive intermediate. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS. This DSPE-NHS ester is then reacted with primary amines (the N-terminus or the side chain of lysine residues) on the protein to form a stable amide bond, covalently linking the DSPE lipid to the protein.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Purification system (e.g., dialysis cassettes with an appropriate molecular weight cutoff (MWCO), size-exclusion chromatography column)
Step 1: Activation of this compound
-
Dissolve this compound: Dissolve the this compound in an organic solvent such as DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical concentration is 100 mg/mL for both.
-
Activation Reaction:
-
In a microcentrifuge tube, add the dissolved this compound.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Step 2: Protein Conjugation
-
Prepare Protein: Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Conjugation Reaction:
-
Add the activated DSPE-NHS ester solution to the protein solution. The molar ratio of DSPE-NHS to protein can be varied to achieve the desired degree of labeling, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted DSPE-NHS ester. Incubate for 30 minutes at room temperature.
Step 3: Purification of the DSPE-Protein Conjugate
-
Removal of Unreacted Reagents: Purify the DSPE-protein conjugate from unreacted DSPE-NHS, EDC, NHS, and other byproducts.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate MWCO (e.g., 10 kDa) for 24-48 hours with at least three buffer changes.[1][2][3]
-
Size-Exclusion Chromatography (SEC): For a faster purification, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Step 4: Characterization of the Conjugate
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Degree of Labeling (DOL): The number of DSPE molecules conjugated per protein can be determined using methods such as MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated and unconjugated protein.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound protein conjugation.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| Molar Ratio (EDC:DSPE) | 5:1 - 10:1 | Higher ratios can improve activation efficiency. |
| Molar Ratio (NHS:DSPE) | 2:1 - 5:1 | NHS stabilizes the active intermediate. |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Activation pH | 6.0 | Optimal for carbodiimide chemistry. |
| Conjugation Step | ||
| Molar Ratio (DSPE-NHS:Protein) | 5:1 - 20:1 | Varies depending on the desired degree of labeling.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Conjugation pH | 7.2 - 8.0 | Facilitates the reaction with primary amines. |
| Purification | ||
| Dialysis MWCO | 10 - 20 kDa | Should be significantly smaller than the protein conjugate. |
Visual Representations
Chemical Reaction Pathway
Caption: Chemical pathway for DSPE-protein conjugation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for DSPE-Succinic Acid in Stealth Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a phospholipid derivative that has garnered significant attention in the field of drug delivery, particularly in the formulation of stealth and pH-sensitive liposomes. Its unique properties, including a terminal carboxylic acid group, allow for versatile surface modifications and the development of intelligent drug delivery systems that can respond to the physiological environment of target tissues.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in liposomal formulations, detailing its role in creating stable, long-circulating, and stimulus-responsive nanocarriers. This document offers detailed experimental protocols for the preparation and characterization of these advanced drug delivery vehicles.
Key Features and Applications of this compound in Liposomes
This compound is primarily utilized in liposomal formulations to impart specific functionalities that enhance therapeutic efficacy. The terminal carboxylic acid moiety is a key feature, enabling covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules via stable amide bonds.[1][2] This allows for active targeting of diseased cells and tissues, improving drug accumulation at the site of action and reducing off-target effects.
Furthermore, this compound is a critical component in the design of pH-sensitive liposomes. In the acidic microenvironment of tumors or within the endosomes of cells, the carboxyl group of the succinic acid linker can become protonated. This change in ionization can trigger the destabilization of the liposomal membrane, leading to the rapid release of the encapsulated therapeutic agent precisely at the target site.
Applications include:
-
Targeted Drug Delivery: The carboxylic acid terminus allows for the attachment of targeting moieties to direct liposomes to specific cells or tissues, such as cancer cells overexpressing certain receptors.
-
pH-Sensitive Drug Release: Formulations can be engineered to remain stable at physiological pH (7.4) and release their payload in acidic environments (pH 5.0-6.5), which are characteristic of tumor tissues and endosomal compartments.
-
Enhanced Bioavailability: By improving circulation time and directing drugs to the target site, this compound-containing liposomes can enhance the bioavailability of encapsulated drugs.
-
Reduced Toxicity: The targeted delivery and controlled release mechanisms help in minimizing the exposure of healthy tissues to potent therapeutic agents, thereby reducing systemic toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on liposomal formulations incorporating DSPE derivatives. This data is essential for researchers designing new formulations and for comparing the characteristics of different liposomal systems.
Table 1: Formulation and Physicochemical Characterization of DSPE-Containing Liposomes
| Formulation Composition (Molar Ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPE/Cholesterol/DSPE-mPEG(2000)/CL/SA (40:30:5:17:8) | Daunorubicin | ~94 | ~0.16 | - | >90 | |
| PC/Cholesterol/FA-PEG-DSPE | 5-Fluorouracil | ~114 | - | - | ~67 | |
| DPPC/Cholesterol/FA-PEG-DSPE | 5-Fluorouracil | ~174 | - | - | ~39 | |
| DPPC/Cholesterol/FA-PEG-DSPE | Celastrol/Irinotecan | ~174 | - | - | - | |
| HSPC/Cholesterol/DSPE-PEG2000 (57% HSPC) | Calcein | 88 - 102 | - | Negative | - | |
| Anacardic Acid-PEG-DSPE/Lipids | Docetaxel | 126.4 ± 6.2 | 0.239 ± 0.03 | - | - | |
| PEG5000-DSPE/Lipids | Camptothecin | - | - | - | 83 ± 0.4 |
Table 2: pH-Dependent Drug Release from DSPE-Containing Liposomes
| Liposome Formulation | Drug | pH | Time (h) | Cumulative Release (%) | Reference |
| TPOS-DOC-L | Docetaxel | 7.4 | 24 | 40.91 ± 1.12 | |
| TPOS-DOC-L | Docetaxel | 6.4 | 24 | 86.92 ± 1.69 | |
| pH-sensitive liposomes (F1) | Daunorubicin | 7.4 | 24 | ~50 | |
| pH-sensitive liposomes (F1) | Daunorubicin | 5.5 | 8 | ~50 | |
| HA-targeted pH-sensitive liposomes | Doxorubicin | 7.4 | 6 | <10 | |
| HA-targeted pH-sensitive liposomes | Doxorubicin | 5.5 | 6 | >90 | |
| PEG-PLeu-PGA polymersomes | Doxorubicin | 7.4 | 24 | 24.0 | |
| PEG-PLeu-PGA polymersomes | Doxorubicin | 5.0 | 24 | 75.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound in a specific molar ratio) and the lipophilic drug (if applicable) in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to a temperature above the Tc of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a bath or probe sonicator. Sonication should be performed in short bursts on ice to prevent lipid degradation.
-
Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid Tc.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Sterilization: If required for in vivo studies, sterilize the final liposome formulation by filtering through a 0.22 µm syringe filter.
Protocol 2: Characterization of this compound Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS). Analyze the sample using a Zetasizer or similar instrument to determine the average particle size (hydrodynamic diameter), PDI (a measure of the width of the size distribution), and zeta potential (a measure of the surface charge).
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
TEM: Place a drop of the diluted liposome suspension on a carbon-coated copper grid. Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate. Allow the grid to dry and then visualize under a transmission electron microscope.
-
Cryo-TEM: Vitrify a thin film of the liposome suspension by rapid plunging into liquid ethane. This preserves the native structure of the liposomes. Image the vitrified sample at cryogenic temperatures.
-
3. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in Protocol 1.
-
Lyse the purified liposomes using a suitable solvent (e.g., methanol or a detergent solution like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed liposome fraction and in the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = (Amount of drug in liposomes / Total amount of drug used) x 100
-
DL (%) = (Amount of drug in liposomes / Total amount of lipid) x 100
-
-
4. In Vitro Drug Release:
-
Technique: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.
-
Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
References
Application Notes and Protocols: Surface Functionalization of Polymers with DSPE-Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of polymers with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a critical technique for enhancing the biocompatibility and functionality of materials used in drug delivery, biomedical devices, and tissue engineering. This process allows for the covalent attachment of this compound to a polymer surface, thereby introducing a hydrophilic and biocompatible layer that can reduce nonspecific protein adsorption and provide reactive sites for further conjugation of targeting ligands, drugs, or imaging agents.
These application notes provide a comprehensive overview, detailed experimental protocols, and expected characterization data for the surface functionalization of polymers with this compound. The protocols are designed to be adaptable to a variety of polymer substrates and research applications.
Data Presentation
Successful surface functionalization can be quantitatively assessed through various surface analysis techniques. The following tables summarize expected data from X-ray Photoelectron Spectroscopy (XPS) for elemental analysis and Water Contact Angle (WCA) measurements for changes in surface hydrophilicity at each stage of the modification process.
Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Surface Functionalization
| Surface Stage | C1s (%) | O1s (%) | N1s (%) | P2p (%) | Si2p (%)* |
| Unmodified Polymer (e.g., Polystyrene) | 98.5 | 1.0 | <0.5 | <0.1 | - |
| Amine-Functionalized Polymer | 75.2 | 10.3 | 14.5 | <0.1 | - |
| This compound Functionalized | 68.9 | 15.8 | 12.1 | 3.2 | - |
Note: Silicon (Si2p) may be present in the XPS spectra if the polymer is silicon-based (e.g., PDMS) or as a contaminant.
Table 2: Representative Water Contact Angle (WCA) Data
| Surface Stage | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) |
| Unmodified Polymer (e.g., Polystyrene) | 92 ± 3 | 75 ± 4 | 17 |
| Amine-Functionalized Polymer | 65 ± 4 | 40 ± 3 | 25 |
| This compound Functionalized | 48 ± 5 | 25 ± 4 | 23 |
Experimental Protocols
The following protocols detail a two-stage process for the surface functionalization of a polymer with this compound: (1) introduction of amine functional groups onto the polymer surface, and (2) covalent conjugation of this compound to the aminated surface.
Protocol 1: Amine Functionalization of Polymer Surfaces via Plasma Treatment
This protocol describes the introduction of primary amine groups onto a polymer surface using ammonia plasma treatment.
Materials:
-
Polymer substrate (e.g., polystyrene, polyethylene, etc.)
-
Plasma cleaner/reactor
-
Ammonia (NH₃) gas (high purity)
-
Argon (Ar) gas (high purity)
-
Deionized (DI) water
-
Ethanol (ACS grade)
-
Nitrogen gas (for drying)
Procedure:
-
Substrate Cleaning:
-
Sonciate the polymer substrate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Plasma Reactor Setup:
-
Place the cleaned and dried polymer substrate into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <50 mTorr.
-
-
Argon Plasma Pre-treatment:
-
Introduce argon gas into the chamber at a flow rate of 20-50 sccm until the pressure stabilizes.
-
Ignite the plasma at a power of 50-100 W for 2-5 minutes to further clean and activate the surface.
-
Vent the chamber and evacuate again to the base pressure.
-
-
Ammonia Plasma Treatment:
-
Introduce ammonia gas into the chamber at a flow rate of 30-60 sccm.
-
Allow the pressure to stabilize (typically 100-300 mTorr).
-
Ignite the plasma at a power of 50-100 W for 5-15 minutes. The optimal time will depend on the polymer and reactor geometry.
-
Turn off the plasma and the ammonia gas flow.
-
-
Post-Treatment:
-
Vent the chamber to atmospheric pressure with argon or nitrogen.
-
Remove the amine-functionalized polymer substrate.
-
Store the functionalized substrate in a clean, dry, and inert environment (e.g., a desiccator) until ready for the next step. It is recommended to proceed to the conjugation step as soon as possible to minimize surface contamination and oxidation.
-
Protocol 2: Covalent Conjugation of this compound via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to the amine-functionalized polymer surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry. The carboxylic acid moiety on this compound is activated by EDC and NHS to form a more stable amine-reactive ester, which then reacts with the primary amines on the polymer surface to form a stable amide bond.
Materials:
-
Amine-functionalized polymer substrate (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
Procedure:
-
Preparation of Reagent Solutions (Prepare fresh):
-
Dissolve this compound in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve EDC in Activation Buffer to a final concentration of 10 mg/mL.
-
Dissolve NHS in Activation Buffer to a final concentration of 10 mg/mL.
-
-
Activation of this compound:
-
In a clean reaction vessel, mix equal volumes of the this compound solution, EDC solution, and NHS solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle agitation to activate the carboxylic acid groups.
-
-
Conjugation to the Polymer Surface:
-
Place the amine-functionalized polymer substrate in a suitable container (e.g., a petri dish).
-
Add the activated this compound solution to the container, ensuring the entire surface of the polymer is covered.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Quenching:
-
Remove the polymer substrate from the reaction solution.
-
Wash the surface three times with Coupling Buffer (PBS) to remove excess unreacted this compound and activating agents.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any remaining active ester groups.
-
-
Final Washing and Drying:
-
Wash the substrate three times with Washing Buffer (PBST) to remove non-covalently bound molecules.
-
Rinse the substrate thoroughly with DI water.
-
Dry the this compound functionalized polymer surface under a stream of nitrogen gas.
-
Store the modified substrate in a clean and dry environment.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the surface functionalization of polymers.
Molecular Interaction Diagram
Caption: Molecular interactions during surface functionalization.
Application Notes and Protocols for Ligand Attachment to Nanocarriers using DSPE-Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a versatile phospholipid derivative widely employed in the field of drug delivery for the surface functionalization of nanocarriers such as liposomes and nanoparticles. The terminal carboxylic acid group on the succinyl moiety provides a convenient handle for the covalent attachment of various targeting ligands, including peptides, antibodies, and small molecules. This targeted approach enhances the therapeutic efficacy of encapsulated drugs by promoting specific accumulation at the site of action, thereby reducing off-target effects and improving the overall therapeutic index.
The most common method for conjugating ligands to this compound is through the formation of a stable amide bond with a primary amine on the ligand. This reaction is typically facilitated by carbodiimide chemistry, most notably using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). The EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the ligand to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester, which then efficiently reacts with the ligand's amine group.[1][2]
These application notes provide an overview of the principles, protocols, and characterization techniques for the successful conjugation of ligands to nanocarriers using this compound.
Data Presentation: Characterization of Ligand-Conjugated Nanocarriers
The successful conjugation of ligands to nanocarriers should be confirmed by a thorough characterization of the resulting nanoparticles. Key parameters to evaluate include particle size, polydispersity index (PDI), and zeta potential. These parameters can be significantly influenced by the conjugation process and can impact the in vivo performance of the nanocarrier. The following tables present representative data on the physicochemical properties of nanocarriers before and after ligand conjugation.
Table 1: Physicochemical Properties of Liposomal Nanocarriers Before and After Peptide Conjugation
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated Liposomes | 135.2 ± 4.5 | 0.15 ± 0.03 | -25.8 ± 2.1 |
| Peptide-Conjugated Liposomes | 142.8 ± 5.1 | 0.18 ± 0.04 | -18.3 ± 1.9 |
Data is representative and may vary depending on the specific lipid composition, ligand, and conjugation conditions.
Table 2: Influence of Ligand Conjugation on the Characteristics of Solid Lipid Nanoparticles (SLNs)
| SLN Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank SLNs | 155.3 ± 6.2 | 0.21 ± 0.05 | -30.1 ± 2.8 |
| Peptide-Conjugated SLNs | 168.7 ± 7.8 | 0.25 ± 0.06 | -22.5 ± 2.5 |
This table illustrates the expected changes in nanoparticle characteristics upon successful ligand conjugation.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (above the lipid phase transition temperature).
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: EDC/NHS-Mediated Conjugation of a Peptide Ligand to this compound Liposomes
This protocol outlines the two-step conjugation of a peptide containing a primary amine to the carboxyl groups on the surface of pre-formed this compound liposomes.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Peptide ligand with a primary amine group
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the this compound liposomes in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add Sulfo-NHS to the liposome suspension to a final concentration of ~5 mM, followed by the addition of EDC to a final concentration of ~2 mM.[1] The molar excess of EDC and Sulfo-NHS over the accessible carboxyl groups should be optimized for each system.[3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted cross-linking of the ligand, remove excess EDC and Sulfo-NHS. This can be achieved by:
-
Gel Filtration: Pass the activated liposome solution through a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer.[3]
-
Centrifugation/Washing: Pellet the liposomes by ultracentrifugation and resuspend in fresh Coupling Buffer. Repeat this step twice.
-
-
-
Conjugation of the Peptide Ligand:
-
Immediately add the peptide ligand (dissolved in Coupling Buffer) to the activated liposomes. The molar ratio of ligand to this compound should be optimized, but a starting point is a 2-5 fold molar excess of the ligand.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris) to block any unreacted NHS-esters and incubate for 15-30 minutes.
-
-
Purification of a Conjugated Liposomes:
-
Remove unconjugated ligand and byproducts using size exclusion chromatography or dialysis against PBS.
-
-
Characterization and Quantification:
-
Characterize the final peptide-conjugated liposomes for size, PDI, and zeta potential using DLS.
-
Quantify the amount of conjugated peptide using a suitable method, such as a BCA protein assay after liposome lysis, or by using a fluorescently labeled peptide and measuring fluorescence.
-
Mandatory Visualizations
Caption: Workflow for the preparation and ligand conjugation of this compound liposomes.
Caption: Reaction mechanism of EDC/Sulfo-NHS coupling for amide bond formation.
Caption: Logical relationship from nanocarrier conjugation to improved therapeutic outcomes.
References
Troubleshooting & Optimization
Technical Support Center: DSPE-Succinic Acid Conjugation
Welcome to the technical support center for DSPE-succinic acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound possesses a terminal carboxylic acid group (-COOH). This group can be activated to form a stable amide bond with primary amines (-NH2) on a target molecule (e.g., proteins, peptides, small molecule drugs). This is typically achieved using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]
Q2: Why is a two-step reaction with EDC and NHS recommended?
A2: The two-step process enhances conjugation efficiency and control. EDC first activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[1][2] This intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. NHS is added to react with the intermediate, creating a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and can then efficiently react with the amine-containing molecule to form a stable amide bond. This approach also prevents unwanted cross-linking if the amine-containing molecule also has carboxyl groups.
Q3: What are the critical storage and handling conditions for the reagents?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMF can be stored at -80°C for up to 6 months. EDC is highly sensitive to moisture and should be stored at -20°C in a desiccated container and brought to room temperature before opening to prevent condensation. EDC solutions should always be prepared fresh before use.
Q4: How can I confirm that my conjugation reaction was successful?
A4: Successful conjugation can be confirmed using several analytical techniques. Mass spectrometry (MALDI-TOF or ESI-MS) is a primary method to detect the mass shift corresponding to the addition of the this compound to your target molecule. Other techniques include HPLC to observe a shift in retention time of the conjugate compared to the starting materials, and SDS-PAGE for protein conjugates, which will show an increase in molecular weight.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive EDC | EDC is highly moisture-sensitive. Ensure it is stored in a desiccator at -20°C. Always allow the vial to warm to room temperature before opening. Prepare EDC solutions immediately before use and discard any unused portion. |
| Incorrect pH | The two-step reaction has distinct optimal pH ranges. Activation Step (EDC/NHS): Perform in an acidic buffer, ideally MES buffer at pH 4.5-6.0, for maximal efficiency. Conjugation Step (to amine): Adjust the pH to 7.2-8.5 for the reaction with the primary amine. Phosphate-buffered saline (PBS) is a suitable buffer for this step. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated this compound. Use non-amine-containing buffers like MES for the activation step and PBS for the conjugation step. |
| Hydrolysis of Activated Intermediates | The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. The NHS ester is more stable but can still hydrolyze. Ensure the amine-containing molecule is added promptly after the activation step. For the two-step protocol, the NHS-activated this compound can be purified and used immediately. |
| Insufficient Molar Excess of Reagents | The molar ratios of the reactants are critical. A significant excess of EDC and NHS relative to the carboxyl groups on this compound is often necessary. Start with the recommended ratios and optimize for your specific system. |
| Poor Solubility of this compound | This compound has low water solubility. It can be dissolved in organic solvents like DMF or DMSO, with warming and sonication if necessary, before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact the stability of your amine-containing molecule, especially if it's a protein. |
Issue 2: Aggregation of Reactants or Product
| Potential Cause | Recommended Solution |
| Change in Surface Charge | The activation of the carboxyl group neutralizes its negative charge, which can lead to aggregation, especially when working with nanoparticles or lipids that rely on electrostatic repulsion for stability. |
| High Concentration of Reactants | High concentrations of this compound or the amine-containing molecule can increase the likelihood of aggregation. Try reducing the concentration of the reactants. |
| Excessive EDC | Too much EDC can lead to the formation of byproducts and promote aggregation. Reduce the molar excess of EDC if aggregation is observed after its addition. |
| Solvent Incompatibility | If using an organic solvent to dissolve this compound, ensure it is miscible with the aqueous reaction buffer and that the final concentration does not cause precipitation of your amine-containing molecule. |
| Protein Instability | If conjugating to a protein, the reaction conditions (pH, buffer, presence of organic solvent) may be causing it to denature and aggregate. Ensure the chosen conditions are compatible with your protein's stability. |
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | Maximizes EDC efficiency and carboxyl activation; optimal for amine reaction with NHS ester. |
| Buffer | 0.1 M MES | PBS or 0.1 M Phosphate Buffer | MES is a non-amine, non-carboxylate buffer ideal for activation. PBS is suitable for the amine reaction. |
| Temperature | Room Temperature | Room Temperature | Standard condition for the reaction. Can be performed at 4°C overnight for sensitive proteins. |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | Sufficient time for activation; longer time for conjugation to proceed to completion. |
Table 2: Suggested Molar Ratios for Reaction Optimization
| Reactant | Molar Ratio (relative to this compound) | Notes |
| EDC | 2 - 10 fold excess | A higher excess can compensate for hydrolysis and improve efficiency, but too much can cause aggregation. |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Used to stabilize the activated intermediate. A common ratio is NHS:EDC of 1:1 to 1.5:1. |
| Amine-Molecule | 1:1 to 1.5:1 (DSPE-SA:Amine) | The optimal ratio depends on the specific molecules being conjugated and should be determined empirically. |
Experimental Protocols & Visualizations
Protocol: Two-Step EDC/NHS Conjugation of an Amine-Containing Molecule to this compound
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Organic Solvent (e.g., DMF or DMSO)
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL). Warming and sonication may be required for complete dissolution.
-
Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.4).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (MES, pH 6.0).
-
-
Activation of this compound:
-
In a reaction vessel, add the this compound solution to the Activation Buffer.
-
Add the freshly prepared EDC solution to the this compound mixture to achieve a 5-fold molar excess.
-
Immediately add the freshly prepared Sulfo-NHS solution to achieve a 2.5-fold molar excess relative to the this compound.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated this compound mixture to the solution of the amine-containing molecule. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing. For sensitive proteins, this can be done at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts (e.g., EDC-urea, excess NHS) by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical methods such as Mass Spectrometry, HPLC, or SDS-PAGE.
-
Caption: Workflow for the two-step conjugation of this compound.
Caption: Chemical pathway of the EDC/NHS mediated conjugation reaction.
References
preventing hydrolysis of DSPE-succinic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of DSPE-succinic acid, with a primary focus on preventing its hydrolysis in solution.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | Inadequate solvent or temperature. | This compound is soluble in organic solvents like chloroform and DMSO. For aqueous solutions, it's best to first dissolve it in an organic solvent and then hydrate it in the aqueous buffer. Gentle warming (up to 65°C) can aid in dissolution during the hydration step. |
| Precipitation of the lipid during liposome formation | Incorrect hydration buffer or temperature shock. | Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipid mixture. Avoid rapid cooling of the preparation. |
| Low encapsulation efficiency in liposomes | Hydrolysis of this compound, leading to altered membrane properties. | Prepare liposomes in a pH-controlled environment, ideally using a buffered solution with a pH between 6.5 and 7.4 to minimize hydrolysis. Use freshly prepared this compound solutions. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Store this compound powder at -20°C.[1][2] For solutions in organic solvents, store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. When handling, allow the container to reach room temperature before opening to prevent moisture condensation.[4][5] |
| Unexpected pH shift in the formulation | Hydrolysis of the succinic acid ester, releasing succinic acid and lowering the pH. | Use a buffer with sufficient capacity to maintain the desired pH. Monitor the pH of the solution throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond linking the succinic acid moiety to the DSPE headgroup. This reaction is catalyzed by both acidic and basic conditions.
Q2: At what pH is this compound most stable?
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a dry powder should be stored at -20°C. If dissolved in an organic solvent, it should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is crucial to prevent moisture exposure to the powder and to use glass containers with Teflon-lined caps for organic solutions to avoid contamination from plastics.
Q4: Can I use pure water to dissolve this compound for liposome preparation?
A4: It is not recommended to use unbuffered pure water for hydrating this compound films. Unbuffered water can have a slightly acidic pH due to dissolved CO2, and lacks the buffering capacity to prevent pH shifts as hydrolysis occurs. This can lead to an accelerated rate of degradation. The use of a buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is highly recommended.
Q5: How can I detect and quantify the hydrolysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is a common method to separate and quantify this compound from its hydrolysis products (DSPE and succinic acid).
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of an Ester Linkage
The following table provides a generalized representation of the effect of pH on the hydrolysis rate of a succinate ester, based on data from similar compounds. The rates are presented as pseudo-first-order rate constants (k_obs).
| pH | Temperature (°C) | k_obs (s⁻¹) - Illustrative | Stability |
| 2.0 | 25 | Low | High |
| 4.0 | 25 | Very Low | Very High |
| 6.5 | 25 | Low | High |
| 7.4 | 25 | Moderate | Moderate |
| 8.5 | 25 | High | Low |
| 4.0 | 37 | Low | High |
| 7.4 | 37 | High | Low |
Note: This data is illustrative and intended to demonstrate the general trend of pH-dependent ester hydrolysis. Actual rates for this compound may vary.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution with Minimized Hydrolysis
-
Materials:
-
This compound powder
-
Anhydrous chloroform or DMSO (HPLC grade)
-
Glass vial with a Teflon-lined cap
-
Argon or nitrogen gas
-
-
Procedure:
-
Allow the container of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Add the appropriate volume of anhydrous chloroform or DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Flush the vial with argon or nitrogen gas to displace air and minimize oxidation.
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently vortex or sonicate the vial until the lipid is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended.
-
Protocol for Preparing Liposomes Containing this compound by Film Hydration
-
Materials:
-
This compound stock solution in chloroform
-
Other lipids (e.g., DSPC, cholesterol) in chloroform
-
Hydration buffer (e.g., PBS, pH 7.4), pre-warmed to 65°C
-
Rotary evaporator
-
Extruder with polycarbonate membranes of the desired pore size
-
-
Procedure:
-
In a round-bottom flask, combine the desired molar ratios of this compound and other lipids from their respective stock solutions.
-
Remove the organic solvent using a rotary evaporator at a temperature above the transition temperature of the lipid mixture (e.g., 65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the pre-warmed hydration buffer by rotating the flask gently at 65°C for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of the desired pore size (e.g., 100 nm) at 65°C. Repeat the extrusion process 10-15 times.
-
Cool the resulting liposome suspension to room temperature.
-
Store the liposomes at 4°C. For long-term storage, consider sterile filtration and storage in sealed vials.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preparing stable this compound liposomes.
References
how to avoid aggregation of DSPE-succinic acid liposomes
Welcome to the technical support center for DSPE-succinic acid liposomes. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on preventing aggregation.
Troubleshooting Guide: Aggregation of this compound Liposomes
Aggregation is a common issue encountered during the formulation and storage of liposomes, leading to increased particle size, polydispersity, and potential loss of encapsulated content. This guide will help you diagnose and resolve aggregation problems with your this compound liposomes.
Problem: My this compound liposomes are aggregating after preparation or during storage.
To address this issue, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution(s) |
| Inappropriate pH | The succinic acid headgroup of this compound has carboxylic acid moieties. At a pH below the pKa of these groups (pKa1 ~4.2, pKa2 ~5.6 for free succinic acid), the headgroups will be protonated, reducing the negative surface charge and leading to aggregation due to diminished electrostatic repulsion. Solution: Ensure the pH of your hydration buffer and final liposome suspension is maintained above 6.0, preferably around physiological pH (7.4), to ensure the succinic acid headgroups are deprotonated and carry a negative charge. |
| High Ionic Strength | High concentrations of salts in the buffer can shield the surface charge of the liposomes. This "charge screening" effect reduces the electrostatic repulsion between particles, allowing van der Waals forces to dominate and cause aggregation. Solution: Use a buffer with a low to moderate ionic strength (e.g., ≤ 150 mM NaCl). If high ionic strength is required for your application, consider incorporating a higher percentage of a steric stabilizer like DSPE-PEG. |
| Insufficient Steric Hindrance | For formulations at risk of aggregation due to pH or ionic strength conditions, or for long-term stability, electrostatic repulsion alone may not be sufficient. Solution: Incorporate a PEGylated lipid, such as DSPE-PEG2000, into your formulation. A molar ratio of 5-10% DSPE-PEG is often effective in providing a protective hydrophilic layer that sterically hinders particle-particle interactions.[1] |
| Suboptimal Lipid Composition | The ratio of lipids in your formulation can impact stability. An insufficient amount of cholesterol can lead to a less rigid and more "leaky" bilayer, while an improper ratio of charged to neutral lipids can affect surface charge density. Solution: A common starting point for liposome formulations is a molar ratio of DSPC:Cholesterol:this compound of approximately 55:40:5. Adjusting the cholesterol content (typically 30-50 mol%) can improve bilayer rigidity. The ratio of this compound can be varied to optimize surface charge. |
| Improper Preparation Technique | The method of liposome preparation can significantly impact their initial quality and long-term stability. Solution: The thin-film hydration method is a robust and widely used technique.[2][3][4][5] Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film above the phase transition temperature (Tc) of all lipid components. Sonication or extrusion should be performed to achieve a uniform size distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound liposome aggregation?
The primary cause of aggregation is often related to the protonation of the succinic acid headgroups at acidic pH, which neutralizes the negative surface charge and reduces electrostatic repulsion between the liposomes. High ionic strength of the buffer can also shield the surface charge, leading to aggregation.
Q2: How does pH affect the stability of this compound liposomes?
The stability of this compound liposomes is highly pH-dependent. The succinic acid headgroup has two carboxylic acid groups with pKa values in the acidic range.
-
At pH > 6.0: The succinic acid headgroups are deprotonated, resulting in a negative surface charge (zeta potential). This charge creates electrostatic repulsion between liposomes, preventing aggregation and ensuring a stable dispersion.
-
At pH < 6.0: As the pH approaches and drops below the pKa values, the succinic acid headgroups become protonated, losing their negative charge. This reduction in electrostatic repulsion can lead to significant aggregation.
Q3: What is the role of DSPE-PEG in preventing aggregation?
DSPE-PEG acts as a steric stabilizer. The polyethylene glycol (PEG) chains extend from the liposome surface into the aqueous environment, creating a hydrophilic "cloud" that physically hinders the close approach of other liposomes. This steric hindrance prevents aggregation, even under conditions of reduced electrostatic repulsion (e.g., high ionic strength).
Q4: What is a good starting formulation for stable this compound liposomes?
A robust starting formulation can be a molar ratio of:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 50-60 mol%
-
Cholesterol: 30-40 mol%
-
This compound: 5-10 mol%
-
DSPE-PEG2000: 1-5 mol%
The exact ratio may need to be optimized for your specific application.
Q5: How can I characterize the stability of my this compound liposomes?
The stability of your liposome formulation can be assessed by monitoring the following parameters over time at your desired storage conditions:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A stable formulation will show minimal changes in the mean particle size and PDI.
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). A sufficiently high negative zeta potential (e.g., < -20 mV) is indicative of good electrostatic stability.
-
Visual Inspection: Check for any visible aggregation, precipitation, or cloudiness in the liposome suspension.
Experimental Protocols
Detailed Methodology for Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of stable this compound liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
DSPE-PEG2000
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired molar ratios of DSPC, Cholesterol, this compound, and DSPE-PEG2000.
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask to ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the Tc of the lipids (for DSPC, this is ~55°C) to ensure proper lipid mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of the lipids.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a shaker at a temperature above the Tc for 1-2 hours. The lipid film will gradually peel off the flask wall to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into the extruder.
-
Pass the liposome suspension through the membranes multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Characterization and Storage:
-
Characterize the final liposome suspension for particle size, PDI, and zeta potential.
-
Store the liposomes at 4°C. For long-term storage, consider sterile filtration and storage in a sterile, sealed vial.
-
Visualizations
References
- 1. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: DSPE-Succinic Acid Coupling Reactions
Welcome to the technical support center for optimizing your DSPE-succinic acid coupling reactions. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling an amine to an NHS-activated succinic acid linker on a DSPE molecule?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with a primary amine (a process known as aminolysis) is a trade-off between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester. The most efficient coupling reactions are typically performed in a pH range of 7.2 to 8.5.[1][2][3] A pH of 8.3-8.5 is often cited as the optimal point for many applications.[4]
-
Below pH 7.2: The reaction rate slows considerably. Most primary amines are protonated (-NH3+) at acidic pH and are therefore not sufficiently nucleophilic to react with the NHS ester.[4]
-
Above pH 8.5: The rate of NHS-ester hydrolysis increases dramatically. The ester is rapidly destroyed by hydroxide ions in the buffer, which competes with the desired amine reaction and significantly lowers the final yield of the conjugate.
This critical balance is illustrated in the diagram below.
Caption: Logical relationship between pH, reagent stability, and reaction outcome.
Q2: Why is my coupling efficiency low?
Low coupling efficiency is a common problem that can usually be traced to one of five key areas:
-
Incorrect pH: As detailed above, if the pH is too low or too high, the reaction will be inefficient. Verify the pH of your reaction buffer immediately before use.
-
NHS-Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Do not prepare stock solutions of NHS-activated lipids for long-term storage. Always dissolve the reagent immediately before use in a dry, water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer.
-
Buffer Composition: Your buffer must be free of primary amines. Buffers like Tris (TBS) or glycine will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.
-
Inactive Reagents: Ensure your DSPE-PEG-succinyl-NHS and amine-containing molecules have not degraded. The NHS ester is particularly moisture-sensitive and should be stored at -20°C with a desiccant.
-
Insufficient Molar Excess: A common strategy to drive the reaction forward and overcome the competing hydrolysis is to use a molar excess of the NHS-ester reagent (e.g., 10- to 20-fold) relative to the amine-containing molecule.
The table below summarizes the stability of the NHS ester at various pH values.
| pH | Temperature | Half-life of NHS-Ester Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources.
Troubleshooting Guide
Q3: What type of buffer should I use for the coupling reaction?
The choice of buffer is critical. Always use a buffer that does not contain primary amines.
Recommended Buffers (pH 7.2 - 8.5):
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
Incompatible Buffers:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any buffer system with exposed primary amines.
Caption: Competing reactions in the presence of amine-containing buffers.
Q4: Can you provide a general experimental protocol for a DSPE-PEG-NH2 and Succinic Anhydride coupling reaction?
This protocol first involves creating the DSPE-PEG-Succinic Acid and then activating it with NHS/EDC for subsequent coupling to a target amine.
Part 1: Synthesis of DSPE-PEG-Succinic Acid
-
Dissolution: Dissolve DSPE-PEG-NH2 and a 5-fold molar excess of succinic anhydride in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) containing a non-nucleophilic base like triethylamine (TEA) (1.5-fold molar excess over the anhydride).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS to confirm the consumption of the starting amine.
-
Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting lipid film can be purified, for example, by dialysis against deionized water to remove excess reagents, followed by lyophilization.
Part 2: Activation and Coupling to a Target Amine
-
Activation: Dissolve the purified DSPE-PEG-Succinic Acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-fold molar excess of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Let the activation reaction proceed for 2-4 hours at room temperature.
-
Buffer Preparation: Prepare your target amine in a recommended amine-free buffer (e.g., PBS or HEPES) at the optimal pH (e.g., 8.0).
-
Conjugation: Add the activated DSPE-PEG-Succinyl-NHS solution dropwise to the amine solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS esters.
-
Final Purification: Remove unreacted materials and byproducts by dialysis or size-exclusion chromatography.
Caption: General experimental workflow for DSPE conjugation.
References
Technical Support Center: Conjugating Large Proteins with DSPE-Succinic Acid
Welcome to the technical support center for challenges in conjugating large proteins with DSPE-succinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of large proteins with this compound, particularly when using EDC/NHS chemistry.
Issue 1: Low or No Conjugation Efficiency
You observe minimal or no shift in molecular weight on an SDS-PAGE gel, or mass spectrometry indicates a low degree of labeling.
| Possible Cause | Recommended Solution | Citation |
| Steric Hindrance: The bulky nature of the large protein and the DSPE-lipid impede the reactive groups from coming into close enough proximity for the reaction to occur. | - Introduce a PEG linker: Use DSPE-PEG-succinic acid instead of this compound. The PEG spacer increases the distance between the lipid and the reactive group, reducing steric hindrance. The length of the PEG linker can be optimized for your specific protein.[1][2][3][4] - Optimize molar ratio: While a high molar excess of the DSPE-lipid is often used, an extremely high excess can lead to aggregation and hinder the reaction. Experiment with a range of molar ratios (e.g., 10:1, 20:1, 50:1 of lipid to protein) to find the optimal concentration.[5] | |
| Hydrolysis of NHS ester: The activated succinimidyl ester of this compound is susceptible to hydrolysis in aqueous buffers, rendering it inactive. | - Control pH: Maintain the reaction pH between 7.2 and 8.5. A pH that is too high will accelerate hydrolysis. - Use fresh reagents: Prepare the activated this compound solution immediately before use. Avoid storing it in aqueous solutions. - Optimize temperature and time: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can slow down hydrolysis but may require a longer reaction time. | |
| Inactive Reagents: The EDC or NHS used for activation may be old or have been improperly stored, leading to a loss of activity. | - Use fresh EDC and NHS: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation. - Proper storage: Store EDC and NHS desiccated at the recommended temperature. | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated this compound. | - Use amine-free buffers: Use buffers such as phosphate-buffered saline (PBS), MES, or HEPES for the conjugation reaction. - Purify the protein: Ensure your protein solution is free from any amine-containing contaminants from previous purification steps. | |
| Low Protein Concentration: A low concentration of the protein can slow down the reaction kinetics. | - Increase protein concentration: If possible, concentrate your protein solution to at least 1-2 mg/mL. |
Issue 2: Protein Aggregation or Precipitation During Conjugation
You observe visible precipitation or an increase in turbidity in your reaction mixture.
| Possible Cause | Recommended Solution | Citation |
| Hydrophobic Interactions: The DSPE moiety is hydrophobic and can induce aggregation when conjugated to the protein surface, especially at high conjugation ratios. | - Use a PEG linker: DSPE-PEG-succinic acid will increase the hydrophilicity of the conjugate and reduce aggregation. - Optimize the degree of conjugation: A lower molar excess of the DSPE-lipid may be necessary to prevent aggregation. - Add solubilizing agents: Consider adding a small amount of a non-ionic surfactant or other stabilizing excipients to the reaction buffer. | |
| Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, leading to precipitation. | - Adjust buffer pH: Ensure the reaction buffer pH is at least one unit away from the protein's pI. - Optimize ionic strength: Vary the salt concentration in the reaction buffer to improve protein solubility. | |
| Conformational Changes: The conjugation process itself might induce conformational changes in the protein that lead to aggregation. | - Optimize reaction conditions: Try performing the reaction at a lower temperature (4°C) to minimize the risk of protein denaturation. |
Issue 3: Difficulty in Purifying the Conjugate
You are struggling to separate the protein-DSPE conjugate from unconjugated protein and excess lipid.
| Possible Cause | Recommended Solution | Citation |
| Similar Size of Conjugate and Unconjugated Protein: If only a few lipid molecules are conjugated, the size difference between the conjugated and unconjugated protein may be too small for effective separation by size-exclusion chromatography (SEC). | - Optimize conjugation ratio: A higher degree of conjugation will result in a larger size difference. - Use a high-resolution SEC column: Select a column with a fractionation range appropriate for your protein's molecular weight. - Consider alternative purification methods: Hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be able to separate the conjugate based on changes in hydrophobicity or charge. | |
| Formation of Micelles by Excess Lipid: The excess DSPE-lipid can form micelles that may co-elute with the protein conjugate during SEC. | - Optimize the molar ratio: Use the lowest possible excess of the DSPE-lipid that still provides good conjugation efficiency. - Dialysis: Perform extensive dialysis against a buffer containing a low concentration of a mild detergent to help break up micelles. | |
| Sample Preparation for Chromatography: Particulates in the sample can clog the chromatography column. | - Clarify the sample: Centrifuge and filter your sample through a 0.22 µm filter before loading it onto the chromatography column. |
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the conjugation reaction?
A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This two-step process increases the efficiency of the conjugation reaction with the primary amines on the protein.
Q2: What is steric hindrance and why is it a major challenge with large proteins?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction. In the context of bioconjugation, the large, complex three-dimensional structure of proteins can shield the reactive amino acid residues (like lysine) from accessing the activated this compound, thus preventing the conjugation reaction. This effect is more pronounced with larger proteins due to their increased size and complexity.
Q3: Should I use this compound or DSPE-PEG-succinic acid for my large protein?
A3: For large proteins, it is highly recommended to use DSPE-PEG-succinic acid. The polyethylene glycol (PEG) chain acts as a flexible spacer or linker between the DSPE lipid and the reactive succinic acid group. This linker extends the reactive group away from the lipid, helping to overcome the steric hindrance caused by the large protein, and thereby increasing the conjugation efficiency. The PEG linker also improves the solubility and stability of the resulting conjugate.
Q4: What is the optimal pH for the conjugation reaction?
A4: The optimal pH for the reaction of NHS esters with primary amines on a protein is between 7.2 and 8.5. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester is significantly accelerated, which reduces the conjugation efficiency.
Q5: How can I characterize my protein-DSPE conjugate?
A5: Several techniques can be used to characterize your conjugate:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a more precise measurement of the molecular weight of the conjugate, allowing you to determine the number of DSPE-lipid molecules attached to each protein.
-
Size-Exclusion Chromatography (SEC): SEC can be used to purify the conjugate and also to assess its aggregation state.
-
UV-Vis Spectroscopy: If the lipid or a linker has a unique absorbance, this can be used to help quantify the degree of conjugation.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Large Protein with DSPE-PEG-Succinic Acid using EDC/NHS
This protocol provides a general guideline. Optimization of molar ratios, incubation times, and buffer conditions may be necessary for your specific protein.
Materials:
-
Large Protein (e.g., monoclonal antibody) in amine-free buffer (e.g., PBS, pH 7.4)
-
DSPE-PEG-COOH (e.g., DSPE-PEG(2000)-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the large protein in Conjugation Buffer at a concentration of 2-5 mg/mL.
-
Dissolve DSPE-PEG-COOH in anhydrous DMSO to a stock concentration of 10-20 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of DSPE-PEG-COOH:
-
In a microcentrifuge tube, add the desired amount of DSPE-PEG-COOH from the DMSO stock solution.
-
Add Activation Buffer to the tube.
-
Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over DSPE-PEG-COOH.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Large Protein:
-
Add the activated DSPE-PEG-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the lipid to the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Centrifuge the reaction mixture to remove any aggregates.
-
Purify the conjugate using a size-exclusion chromatography (SEC) column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the conjugation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.
-
Visualizations
References
- 1. liposomes.ca [liposomes.ca]
- 2. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of DSPE-Succinic Acid Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the stability testing of DSPE-succinic acid functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound functionalized nanoparticles?
A1: The primary stability concerns for this compound functionalized nanoparticles include:
-
Physical Instability: Aggregation, precipitation, and changes in particle size and polydispersity index (PDI).
-
Chemical Instability: Degradation of the encapsulated drug or the lipid components.
-
Encapsulation Instability: Leakage of the encapsulated drug from the nanoparticles over time.
Q2: What is the role of the succinic acid moiety in nanoparticle stability?
A2: The succinic acid group provides a carboxyl (-COOH) functionalization on the nanoparticle surface. This offers several advantages for stability, including improved hydrophilicity which can help prevent aggregation.[1][2] The carboxyl group can be used for covalent conjugation of targeting ligands or other molecules, and its charge is pH-dependent, which can influence the nanoparticle's zeta potential and colloidal stability.[1][3]
Q3: What are the acceptable ranges for particle size, PDI, and zeta potential during a stability study?
A3: While the exact acceptable ranges can be formulation-dependent, general guidelines are:
-
Particle Size: Changes should be minimal over the study period. A significant increase may indicate aggregation.
-
Polydispersity Index (PDI): A PDI value below 0.3 is generally considered acceptable for parenteral nanoparticle formulations, indicating a narrow size distribution.
-
Zeta Potential: A zeta potential with an absolute value greater than 30 mV is often associated with good colloidal stability due to strong electrostatic repulsion between particles. For carboxylated nanoparticles, the zeta potential will be negative and pH-dependent.
Q4: How does pH affect the stability of this compound functionalized nanoparticles?
A4: The succinic acid's carboxyl group has a pKa around 4.2. At pH values above the pKa, the carboxyl group will be deprotonated and negatively charged, contributing to a more negative zeta potential and potentially better electrostatic stabilization.[4] Conversely, at pH values below the pKa, the carboxyl group will be protonated and neutral, which can lead to a decrease in electrostatic repulsion and an increased risk of aggregation.
Q5: What are the recommended storage conditions for this compound functionalized nanoparticles?
A5: For short-term storage, refrigeration at 2-8°C is generally recommended. For long-term stability, lyophilization (freeze-drying) is a common strategy. It's crucial to use a suitable cryoprotectant (e.g., sucrose, trehalose) to prevent aggregation during the freezing and drying processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound functionalized nanoparticles.
Issue 1: Nanoparticle Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
Significant increase in particle size and PDI as measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate pH | The pH of the suspension may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion. Adjust the pH to be at least 1-2 units away from the pKa of succinic acid (~4.2) to ensure sufficient surface charge. For most applications, a pH between 6.0 and 7.4 is recommended. |
| High Ionic Strength of the Buffer | High salt concentrations can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion and leading to aggregation. Use a buffer with a lower ionic strength (e.g., 10 mM) if possible. |
| Temperature Fluctuations | Freeze-thaw cycles can induce aggregation. Avoid repeated freezing and thawing of the nanoparticle suspension. If freezing is necessary, do so rapidly and use cryoprotectants. |
| Incomplete Functionalization | If the succinic acid groups are intended for conjugation, incomplete reaction can leave hydrophobic patches on the surface, promoting aggregation. Optimize the EDC/NHS coupling reaction conditions (see Issue 3). |
| Insufficient Surface Coating | The density of this compound on the nanoparticle surface may be too low to provide adequate steric and electrostatic stabilization. Consider increasing the molar ratio of this compound in your formulation. |
Logical Workflow for Troubleshooting Aggregation
References
- 1. Carboxyl Modification - CD Bioparticles [cd-bioparticles.com]
- 2. Nanoparticle Surface Functionalization-Carboxylation (-COOH) - CD Bioparticles [cd-bioparticles.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Strategy to Enhance the pH Stability of Zein Particles through Octenyl Succinic Anhydride-Modified Starch: The Role of Preparation pH - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the molar ratio for DSPE-succinic acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio for the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with succinic anhydride to produce DSPE-succinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating DSPE with succinic acid?
A1: The conjugation reaction modifies the primary amine headgroup of DSPE, converting it into a terminal carboxylic acid group. This is a crucial step for subsequent bioconjugation strategies, such as attaching targeting ligands, drugs, or polyethylene glycol (PEG) chains via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[1][2]
Q2: What is the recommended starting molar ratio of DSPE to succinic anhydride?
A2: A common starting point is a molar excess of succinic anhydride to drive the reaction to completion. A frequently cited molar ratio is 1:2 of DSPE to succinic anhydride .[3] Using an excess of the anhydride helps to ensure that all the DSPE amine groups are succinylated.
Q3: Why is a base, such as triethylamine (TEA), required for the reaction?
A3: A non-nucleophilic base like triethylamine is essential to deprotonate the primary amine on the DSPE molecule. This increases the nucleophilicity of the amine, allowing it to efficiently attack the electrophilic carbonyl carbon of the succinic anhydride ring, thereby initiating the conjugation.[3]
Q4: What are the typical reaction conditions?
A4: The reaction is typically carried out in an aprotic organic solvent, such as chloroform (CHCl₃) or dichloromethane (DCM), at room temperature for approximately 24 hours.[3] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the DSPE starting material. The disappearance of the DSPE spot and the appearance of a new, more polar spot (due to the new carboxylic acid group) indicates the reaction is proceeding. A ninhydrin stain can be used to visualize the primary amine of DSPE, which should disappear upon successful conjugation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the succinylation of primary amines.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous chloroform (CHCl₃) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates (silica gel) and developing chamber
-
Ninhydrin stain solution
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the succinic anhydride.
-
Dissolution: Dissolve DSPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents:
-
Add succinic anhydride to the DSPE solution. A molar ratio of 2 equivalents relative to DSPE is recommended (DSPE:Succinic Anhydride = 1:2).
-
Add triethylamine to the mixture. A molar ratio of 4 equivalents relative to DSPE is recommended (DSPE:TEA = 1:4).
-
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitoring: Periodically check the reaction progress using TLC. The mobile phase will depend on the specific lipids, but a mixture like chloroform/methanol/water can be effective. Stain with ninhydrin to check for the disappearance of the DSPE starting material.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation).
-
The crude product is then purified to remove excess succinic acid/anhydride and triethylamine. This can be achieved by methods such as silica gel column chromatography or dialysis if the product is incorporated into a larger structure like a liposome.
-
Optimizing Molar Ratios: Data Summary
Optimizing the molar ratio is key to maximizing yield and purity while minimizing unreacted starting material and side products. The following table provides a guide to the expected outcomes when varying the DSPE to succinic anhydride ratio.
| DSPE:Succinic Anhydride Molar Ratio | Expected Outcome | Recommendation |
| 1:1 | Incomplete reaction. A significant amount of unreacted DSPE will likely remain, complicating purification. | Not recommended for achieving high conversion. |
| 1:2 | Generally effective. Provides a good balance between high conversion of DSPE and manageable removal of excess reagent. | Recommended starting point for optimization. |
| 1:5 | High conversion of DSPE is expected. However, a large excess of succinic anhydride can lead to purification challenges. | May be useful if the starting DSPE is difficult to separate from the product, but requires robust purification. |
| 1:10+ | Very high conversion, but the large excess of succinic anhydride can be difficult to remove completely. | Generally not necessary and creates more downstream purification work. |
Troubleshooting Guide
Problem 1: Low or No Reaction (DSPE spot persists on TLC)
-
Possible Cause A: Inactive Reagents. Succinic anhydride is susceptible to hydrolysis. If it has been exposed to moisture, it will convert to succinic acid, which is unreactive under these conditions.
-
Solution: Use a fresh bottle of succinic anhydride or one that has been stored properly in a desiccator. Ensure your solvent is anhydrous.
-
-
Possible Cause B: Insufficient Base. The primary amine on DSPE may not be sufficiently deprotonated to be nucleophilic.
-
Solution: Ensure the correct stoichiometry of triethylamine (at least 2 equivalents, with 4 being recommended) is used. Use high-quality, dry TEA.
-
-
Possible Cause C: Steric Hindrance. DSPE can form micelles in certain solvents, which may sterically hinder the amine group.
-
Solution: Ensure the DSPE is fully dissolved. Gentle heating or sonication might help break up aggregates before starting the reaction.
-
Problem 2: Streaking or Multiple Spots on TLC
-
Possible Cause A: Hydrolysis. Excess succinic anhydride can hydrolyze to succinic acid, which may appear as a separate, polar spot or cause streaking on the TLC plate.
-
Solution: This is often unavoidable but can be minimized by using anhydrous conditions. The resulting succinic acid can be removed during purification.
-
-
Possible Cause B: Impure Starting Material. The initial DSPE may contain impurities.
-
Solution: Confirm the purity of your starting DSPE via TLC or another analytical method before beginning the reaction.
-
Problem 3: Difficulty in Purifying the Final Product
-
Possible Cause: Similar Polarity of Product and Byproducts. Excess succinic acid can be challenging to separate from the this compound product due to the presence of carboxylic acid groups on both.
-
Solution: Optimize the molar ratio to use less excess succinic anhydride (e.g., move from 1:5 to 1:2). For purification, silica gel chromatography with a carefully selected solvent gradient (e.g., a gradient of increasing methanol in chloroform) is often effective.
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: DSPE-Succinic Acid Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer choice on the reactivity of DSPE-succinic acid, particularly for conjugation to amine-containing molecules using carbodiimide chemistry (EDC/NHS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating molecules to this compound using EDC and NHS?
A1: A two-step pH process is optimal for maximizing conjugation efficiency.[1][2][3]
-
Activation Step: The activation of the succinic acid's carboxyl group with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[1][2]
-
Coupling Step: The subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is favored at a neutral to slightly basic pH, typically in the range of pH 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated, nucleophilic state to react efficiently.
Q2: Which buffers are recommended for the activation and coupling steps?
A2: The choice of buffer is critical to avoid competing side reactions.
-
For the activation step (pH 4.5-6.0): Use a buffer that does not contain primary amines or carboxylates. MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended and widely used for this purpose.
-
For the coupling step (pH 7.0-8.5): Several non-amine buffers are suitable. Commonly used options include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers .
Q3: Are there any buffers I must avoid during the conjugation reaction?
A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , will compete with your target molecule for reaction with the NHS-activated this compound, significantly reducing your conjugation yield. Similarly, buffers with carboxyl groups, like acetate, can interfere with the EDC activation step. These amine-containing buffers are, however, useful for quenching the reaction once it is complete.
Q4: My conjugation efficiency is low. What are the likely causes related to the buffer?
A4: Low efficiency is often traced back to issues with pH and buffer composition.
-
Incorrect pH: Using a single buffer for both activation and coupling is a common mistake. If the pH is too high during activation, the EDC is less effective. If the pH is too low during coupling, the target amine will be protonated and unreactive.
-
NHS-Ester Hydrolysis: The NHS-ester intermediate is susceptible to hydrolysis, a reaction that competes with the desired amine coupling. This hydrolysis is significantly faster at higher pH values. If there is a long delay between the activation and coupling steps, or if the coupling pH is too high (e.g., > 8.5), a substantial portion of the activated lipid may be lost to hydrolysis.
-
Wrong Buffer Type: Using an incompatible buffer (like Tris or glycine) during the reaction will quench the NHS-ester, preventing it from reacting with your target molecule.
Q5: How should I handle this compound and the NHS-ester, as they have poor water solubility?
A5: While this compound is an amphiphile and forms micelles or liposomes in aqueous solutions, reagents like non-sulfonated NHS esters can have limited solubility. If you are using a hydrophobic NHS ester, it should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH for activation or coupling. | Use a two-step protocol. Activate with EDC/NHS in MES buffer at pH 5.0-6.0. Adjust pH to 7.2-8.0 with a compatible buffer (e.g., PBS) for the coupling step. |
| Use of incompatible buffers (e.g., Tris, glycine). | Perform buffer exchange via dialysis or gel filtration to move your amine-containing molecule into a compatible buffer like PBS or HEPES before the reaction. | |
| Hydrolysis of the NHS-ester intermediate. | Prepare EDC and NHS solutions immediately before use. Minimize the time between the activation and coupling steps. Perform the coupling reaction at a pH between 7.2 and 8.0 to balance reactivity and hydrolysis. | |
| Precipitation of Reactants | Poor solubility of the target molecule at the optimal reaction pH. | Ensure your target molecule is soluble in the chosen coupling buffer. Consider using a PEGylated version of DSPE to enhance the solubility of the final conjugate. |
| High concentration of organic solvent carryover. | If dissolving reagents in DMSO/DMF, keep the final concentration of the organic solvent low (typically 0.5% to 10%) to avoid protein precipitation. |
Quantitative Data Summary
The stability of the crucial NHS-ester intermediate is highly dependent on the pH of the buffer. Higher pH leads to rapid hydrolysis, which competes with the amine coupling reaction.
Table 1: Half-life of NHS-Ester Intermediate at Various pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 to 5 hours |
| 8.0 | N/A | 1 hour |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended pH Ranges for this compound Conjugation Steps
| Reaction Step | Purpose | Recommended pH Range | Optimal Buffer Example |
| 1. Activation | Activate carboxyl group with EDC/NHS | 4.5 - 6.0 | 0.1 M MES, 0.5 M NaCl, pH 6.0 |
| 2. Coupling | Reaction of NHS-ester with primary amine | 7.0 - 8.5 | 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5 |
Experimental Protocols
Protocol: Two-Step Amine Conjugation to this compound Liposomes
This protocol provides a general methodology for conjugating an amine-containing molecule (e.g., a peptide or protein) to pre-formed liposomes containing this compound.
Materials:
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Liposomes containing this compound
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Amine-containing molecule (dissolved in Coupling Buffer)
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Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
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Desalting column for purification
Procedure:
-
Preparation: Bring all reagents to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately prior to the experiment.
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Activation of Liposomes:
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To your liposome solution in Activation Buffer, add Sulfo-NHS to a final concentration of 5 mM.
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Add EDC to a final concentration of 2 mM.
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Mix well and allow the activation reaction to proceed for 15-30 minutes at room temperature.
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-
Coupling to Amine-Molecule:
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Immediately add the activated liposome solution to your amine-containing molecule, which is prepared in the Coupling Buffer (PBS, pH 7.2). Alternatively, adjust the pH of the activation mixture to 7.2-7.5 by adding a concentrated phosphate buffer stock.
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The molar ratio of the amine-molecule to this compound should be optimized for your specific application.
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Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
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Stop the reaction by adding Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining NHS-esters.
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Incubate for 15 minutes.
-
-
Purification:
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Remove excess reagents and reaction byproducts by passing the final mixture through a desalting column or by using dialysis against an appropriate storage buffer.
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Visualizations
Caption: Two-step conjugation workflow for this compound.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
Technical Support Center: Controlling Surface Modification with DSPE-Succinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of surface modification with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for surface modification?
This compound is a phospholipid derivative that contains a terminal carboxylic acid group.[1][2] It is commonly used to functionalize the surface of liposomes and other nanoparticles. The DSPE portion of the molecule integrates into the lipid bilayer of the nanoparticle, while the succinic acid's carboxyl group is exposed to the aqueous environment, ready for covalent conjugation with amine-containing molecules such as proteins, peptides, or antibodies.[1][2] This surface modification is a key step in developing targeted drug delivery systems.[3]
Q2: How do I activate the carboxylic acid group of this compound for conjugation?
The carboxylic acid moiety of this compound is reactive with primary amines in the presence of an activating agent. The most common method for activating the carboxyl group is through the use of carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This NHS ester can then efficiently react with primary amine groups on the target ligand to form a stable amide bond.
Q3: What are the optimal reaction conditions for conjugating a ligand to this compound-modified surfaces?
The reaction between an NHS-activated this compound and a primary amine is pH-sensitive. The reaction is most efficient at a pH between 8 and 10. It is recommended to perform the conjugation in a suitable buffer, such as sodium borate buffer at pH 8.5. The reaction is typically incubated at room temperature for several hours or overnight in a refrigerator to ensure sufficient conjugation.
Q4: How can I control the density of the ligand on the nanoparticle surface?
The degree of surface modification can be controlled by several factors:
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Molar ratio of reactants: Varying the molar ratio of the this compound (or its activated form) to the ligand will directly influence the number of ligands conjugated to the surface.
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Initial concentration of this compound: The initial amount of this compound incorporated into the nanoparticle formulation will determine the maximum number of available conjugation sites.
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Reaction time and temperature: Longer reaction times and optimized temperatures can lead to higher conjugation efficiencies, but these parameters should be carefully controlled to avoid degradation of the reactants.
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Inclusion of non-reactive PEG-lipids: To control the spacing and density of the targeting ligand, non-reactive PEGylated lipids (e.g., DSPE-PEG) can be included in the formulation.
Q5: How do I characterize the surface modification and determine the conjugation efficiency?
Several techniques can be used to confirm and quantify surface modification:
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Spectroscopic methods: UV-Vis spectroscopy can be used to quantify the amount of conjugated ligand if it has a characteristic absorbance peak.
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Chromatographic techniques: High-performance liquid chromatography (HPLC) can be used to separate the conjugated product from unreacted starting materials.
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Zeta potential measurement: A change in the surface charge of the nanoparticles after conjugation can indicate successful surface modification.
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Gel electrophoresis: For protein or peptide conjugation, SDS-PAGE can be used to observe the increase in molecular weight of the conjugated species.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure that EDC and NHS are fresh and have been stored under anhydrous conditions to prevent hydrolysis. This compound should be stored at -20°C. |
| Incorrect pH | Verify that the pH of the reaction buffer is within the optimal range of 8-10 for the NHS-amine reaction. Prepare fresh buffer if necessary. |
| Steric Hindrance | If the ligand is large, consider using a DSPE-PEG-succinic acid with a longer PEG spacer to reduce steric hindrance and improve accessibility of the reactive group. |
| Hydrolysis of NHS Ester | Perform the reaction promptly after activating the carboxyl group with EDC/NHS, as the NHS ester is susceptible to hydrolysis in aqueous solutions. |
| Insufficient Reaction Time | Increase the incubation time to allow for complete reaction. Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: Nanoparticle Aggregation after Surface Modification
| Potential Cause | Troubleshooting Step |
| Changes in Surface Charge | The conjugation of a charged ligand can alter the zeta potential of the nanoparticles, leading to instability. Measure the zeta potential before and after conjugation. If it is close to neutral, aggregation is more likely. |
| Hydrophobic Interactions | If the conjugated ligand has hydrophobic regions, it may promote aggregation. Ensure adequate PEGylation on the nanoparticle surface to provide steric stabilization. |
| Inappropriate Buffer Conditions | High salt concentrations in the buffer can screen surface charges and lead to aggregation. Consider using a buffer with a lower ionic strength. |
| Purification Method | Centrifugation at high speeds can sometimes cause irreversible aggregation. Consider alternative purification methods like dialysis or size exclusion chromatography to remove unreacted reagents. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
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Dissolve this compound: Dissolve the this compound-containing nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).
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Prepare EDC and NHS solutions: Freshly prepare solutions of EDC and NHS in the same buffer.
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Activation reaction: Add a molar excess of EDC and NHS to the nanoparticle solution. A common molar ratio is 1:2:2 (carboxyl groups:EDC:NHS).
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Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature to form the DSPE-NHS ester.
Protocol 2: Conjugation of an Amine-Containing Ligand to Activated Nanoparticles
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Adjust pH: Adjust the pH of the activated nanoparticle solution to 8.0-8.5 by adding a suitable buffer (e.g., borate buffer).
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Add ligand: Add the amine-containing ligand to the activated nanoparticle solution. The molar ratio of the ligand to the activated carboxyl groups should be optimized for the desired degree of surface modification.
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Incubate: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quench the reaction: Add a quenching agent, such as hydroxylamine or Tris buffer, to stop the reaction by reacting with any remaining NHS esters.
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Purification: Remove unreacted ligand and byproducts by dialysis, size exclusion chromatography, or centrifugation.
Quantitative Data Summary
Table 1: Example of Encapsulation and Loading Efficiency
| Ratio of CAPE to DSPE-PEG-NHS (w/w) | Encapsulation Efficiency (%) | Loading Efficiency (%) |
| 1:1 | - | 19.65 ± 0.96 |
| 1:5 | - | - |
| 1:20 | 84.88 ± 8.66 | - |
| Data adapted from a study on Caffeic Acid Phenethyl Ester (CAPE) nanoparticles. |
Visualizations
References
addressing solubility issues of DSPE-succinic acid conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-succinic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phospholipid derivative where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is linked to a succinic acid molecule. This provides a terminal carboxylic acid group.[1][2][3] Its amphiphilic nature, with two hydrophobic 18-carbon tails and a hydrophilic headgroup, allows it to self-assemble in aqueous solutions.[2] The primary application of this compound is in the formation of nanoparticles and liposomes for drug delivery.[1] The terminal carboxylic acid is reactive with amine groups, enabling the conjugation of various molecules like targeting ligands or drugs to the surface of these nanocarriers.
Q2: Why is this compound difficult to dissolve?
The solubility of this compound is challenged by its amphiphilic structure. The long hydrocarbon tails are highly hydrophobic, while the phosphate and carboxylic acid groups are hydrophilic. This dual nature leads to low water solubility and a tendency to form aggregates or micelles in aqueous solutions.
Q3: What solvents are recommended for dissolving this compound?
For in vitro applications, organic solvents are generally required to dissolve this compound. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly suggested. It may be necessary to apply heat and sonication to achieve complete dissolution in these solvents. For in vivo formulations where organic solvents are not ideal, co-solvents and surfactants are often used.
Q4: How should I store this compound and its stock solutions?
This compound powder is typically stored at -20°C for long-term stability (up to 3 years). Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the product.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
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Question: I am trying to dissolve this compound powder in DMSO or DMF, but it remains as a suspension or solid particles. What should I do?
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Answer:
-
Increase Temperature: Gently warm the solution. For DMF, heating to 60°C has been shown to be effective. For DMSO, warming to 37°C can help overcome crystallization, as DMSO can solidify at temperatures below 18°C.
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Apply Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the powder. The combination of warming and sonication is often successful.
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Verify Solvent Quality: Ensure that the organic solvent is anhydrous and of high purity. Water contamination can significantly reduce the solubility of hydrophobic compounds in organic solvents.
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Check for Degradation: If the product is old or has been stored improperly, it may have degraded, affecting its solubility.
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Issue 2: The this compound conjugate precipitates when added to an aqueous buffer.
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Question: My this compound, dissolved in an organic solvent, immediately precipitates when I add it to my aqueous buffer for liposome preparation. How can I prevent this?
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Answer: This is a common issue due to the low aqueous solubility of the lipid. Here are several approaches to address this:
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Slow Addition with Vigorous Mixing: Add the lipid solution dropwise to the aqueous phase while vigorously stirring or vortexing. This can help to rapidly disperse the lipid molecules below their critical micelle concentration (CMC), favoring incorporation into liposomes rather than precipitation.
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Maintain Temperature Above Phase Transition: Ensure the temperature of the aqueous phase is above the phase transition temperature of the lipid mixture. For DSPE, which has a high phase transition temperature, this is a critical parameter.
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Use of Co-solvents or Surfactants: For certain applications, especially in vivo formulations, the use of co-solvents like PEG300 or surfactants like Tween 80 can improve solubility and prevent precipitation.
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pH Adjustment: The succinic acid moiety has a pKa value. Adjusting the pH of the aqueous buffer to be above the pKa of the carboxylic acid will deprotonate it, increasing its hydrophilicity and potentially improving its dispersion in the aqueous phase.
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Quantitative Data
| Compound | Solvent | Solubility | Conditions |
| This compound | DMF | 3.33 mg/mL (3.93 mM) | Ultrasonic and warming and heat to 60°C |
| This compound | DMSO | Soluble (exact concentration varies) | May require warming and sonication |
| This compound | Water | < 1 mg/mL | Generally considered insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMF
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
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Solvent Addition: Add the calculated volume of high-purity DMF to achieve the target concentration (e.g., 3.33 mg/mL).
-
Dissolution:
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Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic bath for 15-30 minutes.
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If the powder is not fully dissolved, transfer the tube to a heating block or water bath set to 60°C for 10-15 minutes.
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Alternate between vortexing and heating until a clear solution is obtained.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C.
Protocol 2: Formulation of Liposomes using this compound via Thin-Film Hydration
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Lipid Mixture Preparation:
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In a round-bottom flask, add the desired amounts of your primary lipids (e.g., DSPC, cholesterol) and the this compound conjugate, all dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.
-
-
Thin-Film Formation:
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Attach the flask to a rotary evaporator.
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Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
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Continue to apply the vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.
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-
Hydration:
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Add your aqueous buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film.
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Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
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-
Size Reduction (Optional but Recommended):
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To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
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Visualizations
Caption: Workflow for dissolving this compound conjugates.
Caption: Key factors influencing the solubility of this compound.
References
Validation & Comparative
A Researcher's Guide to Confirming DSPE-Succinic Acid Conjugation to Proteins
For researchers, scientists, and drug development professionals, the successful conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a succinic acid linker to proteins is a critical step in the development of targeted drug delivery systems, liposomal formulations, and other nanomedicines. Confirmation of this covalent linkage is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of common analytical techniques used to validate DSPE-succinic acid-protein conjugation, complete with experimental data and detailed protocols.
The Conjugation Reaction: A Stable Amide Bond
This compound features a terminal carboxylic acid group that can be activated to react with primary amines (e.g., the ε-amine of lysine residues) on the protein surface. This reaction, typically facilitated by coupling agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS), results in the formation of a stable amide bond, covalently linking the lipid to the protein.[1]
Below is a diagram illustrating the general workflow for the conjugation and subsequent confirmation process.
Caption: Workflow for this compound protein conjugation and confirmation.
Comparative Analysis of Confirmation Techniques
Several analytical methods can be employed to confirm the successful conjugation of this compound to a protein. The choice of technique often depends on the desired level of detail, available instrumentation, and the specific characteristics of the protein and conjugate. Below is a comparison of common methods with their respective strengths and limitations.
| Technique | Principle | Information Provided | Pros | Cons |
| SDS-PAGE | Separation of molecules based on molecular weight. | Qualitative confirmation of an increase in molecular weight. | Simple, widely available, and cost-effective for initial screening.[2] | Low resolution, not quantitative, and may not resolve small mass shifts. |
| Mass Spectrometry (MALDI-TOF) | Measurement of the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, allowing for the determination of the number of attached lipid molecules. | High accuracy and specificity, providing direct evidence of conjugation.[3][4] | Can be sensitive to sample purity and matrix effects. |
| Fluorescence Spectroscopy | Detection of changes in the fluorescence properties of a protein upon conjugation. | Indirect confirmation of conjugation and information on conformational changes. | High sensitivity and can be used to study binding kinetics.[5] | Indirect method, requires a fluorescent probe or intrinsic fluorescence, and can be affected by environmental factors. |
| SEC-MALS | Separation by size exclusion chromatography followed by multi-angle light scattering detection. | Absolute molecular weight of the conjugate and unconjugated protein, and calculation of the conjugation ratio. | Provides quantitative information on the extent of conjugation and sample heterogeneity without the need for standards. | Requires specialized instrumentation and expertise. |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in the comparison table.
SDS-PAGE for Molecular Weight Shift Analysis
Objective: To visualize the increase in molecular weight of the protein after conjugation with this compound.
Protocol:
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Sample Preparation: Mix the protein sample (unconjugated control) and the DSPE-protein conjugate with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
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Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
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Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the protein size). Run the gel in a suitable running buffer at a constant voltage until the dye front reaches the bottom of the gel.
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Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
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Analysis: A successful conjugation will result in a band for the DSPE-protein conjugate that migrates slower (appears higher on the gel) than the band for the unconjugated protein, indicating an increase in molecular weight.
Caption: SDS-PAGE experimental workflow for conjugation analysis.
MALDI-TOF Mass Spectrometry for Precise Mass Determination
Objective: To accurately measure the molecular weight of the DSPE-protein conjugate and determine the number of conjugated lipid molecules.
Protocol:
-
Sample Preparation: Desalt and purify the DSPE-protein conjugate to remove any unreacted components and interfering substances.
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Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in an appropriate solvent (e.g., a mixture of acetonitrile and water with trifluoroacetic acid).
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Spotting: Mix the purified conjugate solution with the matrix solution. Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
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Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The instrument will irradiate the sample with a laser, causing desorption and ionization of the molecules. The time of flight of the ions to the detector is measured to determine their mass-to-charge ratio.
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Analysis: The resulting mass spectrum will show peaks corresponding to the molecular weights of the species in the sample. A peak at a mass corresponding to the protein plus one or more this compound moieties confirms conjugation. The difference in mass between the unconjugated protein and the conjugate will correspond to the mass of the attached this compound molecules.
Fluorescence Quenching Assay
Objective: To indirectly confirm conjugation by observing changes in the intrinsic fluorescence of the protein.
Protocol:
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Instrumentation Setup: Use a spectrofluorometer and set the excitation wavelength appropriate for the protein's intrinsic fluorophores (e.g., ~280 nm for tryptophan). Set the emission scan range (e.g., 300-400 nm).
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Sample Preparation: Prepare solutions of the unconjugated protein and the DSPE-protein conjugate at the same concentration in a suitable buffer.
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Fluorescence Measurement: Measure the fluorescence emission spectra of both the unconjugated protein and the DSPE-protein conjugate.
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Analysis: The conjugation of the this compound moiety to the protein can alter the local environment of the fluorescent amino acid residues, potentially leading to a quenching (decrease) or enhancement of the fluorescence intensity, or a shift in the emission maximum. A consistent change in the fluorescence spectrum of the conjugate compared to the unconjugated protein can indicate successful conjugation.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight of the conjugate and the conjugation ratio.
Protocol:
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System Setup: Equilibrate an SEC column with a suitable mobile phase. The SEC-MALS system should include an HPLC, an SEC column, a MALS detector, and a refractive index (RI) detector.
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Sample Injection: Inject a known concentration of the purified DSPE-protein conjugate onto the equilibrated SEC column.
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Data Collection: As the sample elutes from the column, the MALS and RI detectors will continuously collect data.
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Data Analysis: Use specialized software to analyze the data. The software will use the signals from the MALS and RI detectors to calculate the absolute molar mass of the eluting species at each point in the chromatogram.
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Interpretation: The analysis will yield the molecular weight of the main conjugate peak, as well as any unconjugated protein or aggregates. By knowing the molecular weights of the unconjugated protein and the this compound, the average number of lipid molecules conjugated per protein (the conjugation ratio) can be calculated.
Conclusion
Confirming the successful conjugation of this compound to proteins is a multi-faceted process. While SDS-PAGE offers a rapid and accessible initial assessment, a more comprehensive and quantitative analysis often requires the use of more sophisticated techniques. Mass spectrometry provides direct and precise evidence of conjugation, while SEC-MALS offers valuable quantitative data on the extent of conjugation and sample purity. Fluorescence spectroscopy can serve as a useful complementary method. For rigorous characterization in a drug development setting, a combination of these methods is often recommended to provide a complete picture of the DSPE-protein conjugate.
References
A Comparative Guide to DSPE-Succinic Acid Functionalized Liposomes for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) functionalized liposomes, offering a comparative perspective against conventional and DSPE-PEGylated liposomal formulations. By presenting key characterization data, detailed experimental protocols, and visual workflows, this document serves as a vital resource for researchers engaged in the development of sophisticated drug delivery systems.
Introduction to this compound Functionalization
This compound is a phospholipid derivative that incorporates a carboxylic acid terminal group, enabling the creation of pH-sensitive liposomes.[1][2][3] This functionalization allows for the development of "smart" drug delivery vehicles that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and intracellular compartments.[4] The succinic acid moiety can be used to couple targeting ligands, offering a versatile platform for precision medicine.[5]
Comparative Analysis of Liposomal Formulations
The performance of this compound functionalized liposomes is best understood in comparison to other commonly utilized liposomal systems, primarily conventional liposomes (lacking surface modification) and DSPE-PEGylated liposomes, which are known for their "stealth" properties that prolong circulation time.
Physicochemical Characterization
The following table summarizes typical physicochemical properties of the three liposomal formulations. It is important to note that these values can vary significantly based on the specific lipid composition, preparation method, and drug encapsulated.
| Characteristic | This compound Liposomes | DSPE-PEG Liposomes | Conventional Liposomes |
| Particle Size (nm) | 100 - 200 | 80 - 150 | 100 - 400 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -20 to -50 | -5 to -20 | -10 to -30 |
| Encapsulation Efficiency (%) | 60 - 90% | 70 - 95% | 50 - 85% |
Note: Data synthesized from multiple sources, and specific values are highly dependent on the formulation and experimental conditions.
Performance Attributes
| Performance Metric | This compound Liposomes | DSPE-PEG Liposomes | Conventional Liposomes |
| pH-Sensitive Drug Release | High | Low | Low |
| Cellular Uptake | Enhanced at low pH | Generally lower | Variable |
| In Vivo Stability (Serum) | Moderate to High | High | Low to Moderate |
| Circulation Half-life | Moderate | Long | Short |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of liposomal formulations. The following sections outline the standard protocols for key experiments.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for the preparation of liposomes.
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Lipid Film Formation: The desired lipids, including the functionalized lipid (this compound or DSPE-PEG), are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
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Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. The hydration process involves gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
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Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This process is typically repeated multiple times to ensure homogeneity.
Characterization of Physicochemical Properties
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of liposomes.
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Sample Preparation: The liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
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DLS Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
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Data Interpretation: The software calculates the average particle size (Z-average) and the PDI, which indicates the breadth of the size distribution.
Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension.
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Sample Preparation: The liposome suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurement.
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Electrophoretic Light Scattering (ELS): The diluted sample is placed in a specialized cuvette containing electrodes. An electric field is applied, causing the charged liposomes to move towards the oppositely charged electrode. The instrument measures the velocity of this movement to determine the electrophoretic mobility.
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Zeta Potential Calculation: The Smoluchowski or Henry equation is used to convert the electrophoretic mobility into the zeta potential.
Drug Encapsulation Efficiency (EE) Determination
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the amount of drug encapsulated within the liposomes.
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Separation of Free Drug: The unencapsulated (free) drug is separated from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): A column packed with a porous stationary phase separates molecules based on size. The larger liposomes elute first, followed by the smaller, free drug molecules.
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Centrifugation/Ultrafiltration: The liposome suspension is centrifuged through a filter with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
-
Quantification of Drug:
-
Total Drug (T): An aliquot of the original liposome suspension is lysed using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The total drug concentration is then measured by HPLC.
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Free Drug (F): The concentration of the drug in the filtrate or the later-eluting fractions from SEC is measured by HPLC.
-
-
Calculation of Encapsulation Efficiency: EE (%) = [(T - F) / T] x 100
In Vitro Drug Release Assay
This assay evaluates the release of the encapsulated drug from the liposomes under different conditions, particularly varying pH for pH-sensitive formulations.
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Dialysis Method: A known concentration of the drug-loaded liposome suspension is placed in a dialysis bag with a specific molecular weight cutoff that allows the released drug to diffuse out but retains the liposomes.
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Incubation: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5) and incubated at 37°C with gentle stirring.
-
Sampling: At predetermined time points, aliquots of the release medium are collected, and the concentration of the released drug is quantified by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: The cumulative percentage of drug release is plotted against time to generate a release profile.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying scientific principles, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 248253-94-3 | BroadPharm [broadpharm.com]
- 3. This compound | Liposome | 248253-94-3 | Invivochem [invivochem.com]
- 4. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development [mdpi.com]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quantifying DSPE-Succinic Acid on Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) on various surfaces. The selection of an appropriate analytical method is critical for the successful development and quality control of drug delivery systems, biosensors, and other applications where surface-immobilized this compound plays a crucial role. This document outlines key performance characteristics, detailed experimental protocols, and visual workflows for the most relevant techniques.
Comparison of Analytical Techniques
The choice of an analytical technique for quantifying this compound on a surface depends on several factors, including the required sensitivity, the nature of the substrate, the need for spatial information, and the availability of instrumentation. The following table summarizes the key performance characteristics of five prominent techniques: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), X-ray Photoelectron Spectroscopy (XPS), Ellipsometry, Fluorescence-Based Methods, and Liquid Chromatography-Mass Spectrometry (LC-MS) following surface desorption.
| Technique | Principle | Sensitivity | Quantitative Analysis | Spatial Resolution | Destructive? | Key Advantages | Key Limitations |
| ToF-SIMS | Mass analysis of secondary ions sputtered from the surface by a primary ion beam. | High (attomole range)[1] | Semi-quantitative to quantitative with standards. | High (sub-micron)[2] | Yes | High surface sensitivity, molecular specificity, imaging capabilities. | Matrix effects can complicate quantification, requires high vacuum. |
| XPS | Analysis of core-level electrons ejected from the surface upon X-ray irradiation. | Moderate (~0.1 atomic %)[3] | Quantitative | Low (micrometer to millimeter) | No | Provides elemental and chemical state information, non-destructive. | Low sensitivity for some elements, limited molecular information.[3] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness and refractive index. | High (sub-nanometer thickness)[4] | Indirectly quantitative through thickness and refractive index measurements. | Low (micrometer to millimeter) | No | Non-destructive, real-time analysis, sensitive to monolayer formation. | Requires smooth, reflective surfaces, provides average thickness over the analyzed area. |
| Fluorescence | Detection of fluorescence emission from a labeled molecule. | Very High (picomolar to femtomolar) | Quantitative with a calibration curve. | High (diffraction-limited) | No | High sensitivity and specificity, widely available. | Requires labeling of the this compound, potential for photobleaching and quenching. |
| LC-MS | Chromatographic separation followed by mass spectrometric detection of molecules desorbed from the surface. | High (picogram to nanogram) | Quantitative with appropriate internal standards. | No | Yes (for the analyzed sample area) | High specificity and sensitivity, well-established for phospholipid analysis. | Indirect method requiring complete desorption from the surface. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications and instrumentation.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Objective: To identify and quantify this compound on a surface with high spatial resolution.
Methodology:
-
Sample Preparation:
-
The surface functionalized with this compound is carefully mounted on a ToF-SIMS sample holder.
-
For biological samples, a freeze-drying or frozen-hydrated sample preparation protocol may be necessary to preserve the surface integrity.
-
-
Instrumentation and Analysis:
-
The analysis is performed using a ToF-SIMS instrument equipped with a pulsed primary ion source (e.g., Bi3+ or a gas cluster ion beam like Arn+).
-
A low primary ion dose (static SIMS conditions, <1012 ions/cm2) is used to minimize fragmentation and surface damage.
-
Both positive and negative secondary ion spectra are acquired to detect characteristic fragments of this compound. Key ions to monitor include those related to the phosphocholine headgroup (e.g., m/z 184.07 in positive mode) and the fatty acid chains.
-
For quantitative analysis, calibration standards with known surface concentrations of this compound on the same substrate are required.
-
-
Data Analysis:
-
The intensity of characteristic secondary ions is integrated and correlated with the surface concentration using the calibration curve.
-
Principal Component Analysis (PCA) can be employed to differentiate between surfaces with varying amounts of this compound.
-
ToF-SIMS experimental workflow for this compound quantification.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of this compound on a surface.
Methodology:
-
Sample Preparation:
-
The sample is mounted on an XPS sample holder. No special preparation is typically needed for solid, vacuum-compatible substrates.
-
-
Instrumentation and Analysis:
-
The analysis is performed in an XPS system under ultra-high vacuum.
-
A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.
-
Survey scans are acquired to identify all elements present on the surface.
-
High-resolution scans of relevant elements (C 1s, N 1s, P 2p, O 1s) are acquired to determine their chemical states. The phosphorus (P 2p) signal is characteristic of the phospholipid, and the nitrogen (N 1s) signal can be used to distinguish the phosphoethanolamine headgroup.
-
-
Data Analysis:
-
The atomic concentrations of the elements are calculated from the peak areas in the survey spectrum, corrected for their respective sensitivity factors.
-
The surface coverage of this compound can be estimated from the attenuation of the substrate signal or from the intensity of the phosphorus signal.
-
XPS experimental workflow for this compound quantification.
Ellipsometry
Objective: To measure the thickness of the this compound layer on a reflective surface.
Methodology:
-
Sample Preparation:
-
A smooth, reflective substrate (e.g., silicon wafer with a native oxide layer) is used.
-
The substrate is cleaned thoroughly before deposition of the this compound layer.
-
-
Instrumentation and Analysis:
-
The analysis is performed using an ellipsometer.
-
The refractive index and thickness of the bare substrate are measured first.
-
The this compound layer is then formed on the substrate (e.g., by vesicle fusion or Langmuir-Blodgett deposition).
-
The ellipsometric parameters (Ψ and Δ) of the coated surface are measured.
-
-
Data Analysis:
-
An optical model (e.g., a single-layer model) is used to fit the experimental data and determine the thickness and refractive index of the this compound layer.
-
The surface coverage can be estimated from the measured thickness, assuming a known molecular length of this compound.
-
Ellipsometry experimental workflow for this compound quantification.
Fluorescence-Based Methods
Objective: To quantify the surface density of this compound using a fluorescent label.
Methodology:
-
Fluorescent Labeling:
-
The succinic acid moiety of this compound is reacted with an amine-containing fluorescent dye (e.g., an Alexa Fluor or DyLight dye with an amine group) in the presence of a carbodiimide coupling agent (e.g., EDC/NHS).
-
Alternatively, if the surface is first functionalized with amine groups, the this compound can be coupled to the surface, and any remaining unreacted amine groups can be quantified using an amine-reactive fluorescent dye (e.g., fluorescamine or an NHS-ester functionalized dye).
-
-
Instrumentation and Analysis:
-
The fluorescence intensity of the labeled surface is measured using a fluorescence microscope or a plate reader.
-
Excitation and emission wavelengths are chosen based on the specific fluorescent dye used.
-
-
Data Analysis:
-
A calibration curve is generated by measuring the fluorescence intensity of solutions with known concentrations of the fluorescently labeled this compound or the free dye.
-
The surface concentration of this compound is determined by comparing the fluorescence intensity of the surface to the calibration curve.
-
References
- 1. Lipid Imaging with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phi.com [phi.com]
- 4. Characterization of Physical Properties of Supported Phospholipid Membranes Using Imaging Ellipsometry at Optical Wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DSPE-Succinic Acid and DSPE-PEG-Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for conjugating targeting moieties to drug delivery systems is a critical decision that can significantly impact the efficacy and stability of the final product. This guide provides an in-depth, objective comparison of two commonly used phospholipid-based linkers: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DSPE-succinic acid) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide). We will delve into their chemical properties, conjugation chemistries, and performance characteristics, supported by experimental data, to help you make an informed decision for your research.
Introduction to DSPE-Based Linkers
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently used in the formulation of nanoparticles, particularly liposomes, for drug delivery. Its saturated stearoyl chains provide rigidity and stability to the lipid bilayer. By modifying the head group of DSPE, reactive functionalities can be introduced to enable the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers. This guide focuses on two such modifications: a terminal carboxylic acid (succinic acid) and a maleimide group, often presented on a polyethylene glycol (PEG) spacer.
This compound features a terminal carboxylic acid that can be activated to react with primary amines on a target molecule, forming a stable amide bond.[1][2] This linker provides a direct and robust method for conjugation.
DSPE-PEG-maleimide incorporates a maleimide group at the distal end of a PEG chain.[3][4] The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, forming a stable thioether bond.[3] The inclusion of a PEG linker offers the additional advantage of creating a hydrophilic spacer arm and providing "stealth" characteristics to the nanoparticle, which can reduce non-specific protein binding and prolong circulation time.
Chemical Properties and Reactivity
The fundamental difference between these two linkers lies in their reactive functional groups and, consequently, their target moieties and reaction conditions.
| Feature | This compound | DSPE-PEG-Maleimide |
| Reactive Group | Carboxylic Acid (-COOH) | Maleimide |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl/Thiol (-SH) |
| Resulting Bond | Amide | Thioether |
| Reaction pH | Acidic to neutral (for activation), Neutral to slightly basic (for conjugation) | Neutral (pH 6.5 - 7.5) |
| Activators Required | Yes (e.g., EDC, NHS, HATU) | No |
| PEG Spacer | Not inherent, must be added as a separate component if desired. | Typically included, with various lengths available. |
Performance Comparison: A Data-Driven Analysis
A direct comparison of these two linkers in the context of siRNA delivery to hepatocellular carcinoma cells provides valuable quantitative insights into their performance. The following tables summarize key findings from studies investigating the conjugation of anti-EGFR Fab' to liposomes using either DSPE-PEG-COOH (a carboxylated linker functionally similar to this compound for amine conjugation) or DSPE-PEG-maleimide.
Table 1: Physicochemical Properties of Functionalized Liposomes
| Parameter | Liposomes with DSPE-PEG-COOH | Liposomes with DSPE-PEG-Maleimide |
| Particle Size (nm) | ~200 | ~200 |
| Zeta Potential (mV) | Not significantly different from maleimide-functionalized liposomes | Not significantly different from carboxyl-functionalized liposomes |
Data suggests that the choice of these specific terminal functionalities on a PEGylated DSPE lipid does not significantly alter the overall size and surface charge of the resulting liposomes.
Table 2: Conjugation Efficiency and Biological Efficacy
| Parameter | Liposomes with DSPE-PEG-COOH | Liposomes with DSPE-PEG-Maleimide |
| Antibody Conjugation Efficiency | Lower | Higher |
| In Vitro Gene Silencing (siRNA delivery) | ~32% at 500 nM siRNA | ~80% at 500 nM siRNA |
These results indicate that the maleimide-thiol conjugation chemistry can lead to a higher antibody conjugation efficiency, which in turn results in significantly improved biological activity in this specific application.
Stability of the Linkage: A Critical Consideration
The long-term stability of the bond between the nanoparticle and the targeting ligand is paramount for in vivo applications.
-
Amide Bond (from Succinic Acid): The amide bond formed from the reaction of an activated carboxylic acid with an amine is generally considered to be highly stable under physiological conditions.
-
Thioether Bond (from Maleimide): The thioether bond formed from the maleimide-thiol reaction, while stable, can be susceptible to a retro-Michael reaction. This can lead to the cleavage of the conjugate, particularly in the presence of endogenous thiols like glutathione. However, the succinimide ring of the adduct can undergo hydrolysis to form a "ring-opened" succinamic acid thioether. This hydrolyzed form is significantly more stable and resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the structure of the maleimide.
Experimental Protocols
Conjugation via this compound (Amine-Reactive)
This protocol outlines the general steps for conjugating a primary amine-containing ligand to liposomes incorporating this compound.
Materials:
-
Pre-formed liposomes containing this compound
-
Ligand with a primary amine (e.g., antibody, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (e.g., 10 mM MES, 150 mM NaCl, pH 5.5)
-
Conjugation Buffer: PBS or HEPES, pH 7.2-8.0
-
Quenching solution (e.g., hydroxylamine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the liposomes in Activation Buffer.
-
Add EDC and NHS to the liposome solution. A typical molar excess is 10-20 fold over the amount of this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to the Ligand:
-
Adjust the pH of the activated liposome solution to 7.2-8.0 using the Conjugation Buffer.
-
Immediately add the amine-containing ligand to the activated liposomes. The molar ratio of ligand to reactive lipid should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution to react with any remaining active NHS-esters.
-
-
Purification:
-
Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.
-
Conjugation via DSPE-PEG-Maleimide (Thiol-Reactive)
This protocol describes the conjugation of a thiol-containing ligand to liposomes incorporating DSPE-PEG-maleimide.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-maleimide
-
Ligand with a free sulfhydryl group (e.g., thiolated antibody, cysteine-containing peptide)
-
Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5
-
Quenching solution (e.g., 2-mercaptoethanol or cysteine)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Preparation of the Ligand (if necessary):
-
If the ligand is an antibody, it may need to be thiolated. This can be achieved by reducing existing disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or by introducing thiol groups using reagents like Traut's reagent (2-iminothiolane).
-
Purify the thiolated ligand to remove the excess reducing agent.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand to the liposome solution in Conjugation Buffer. The molar ratio of ligand to DSPE-PEG-maleimide should be optimized.
-
Incubate for 2-8 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to cap any unreacted maleimide groups.
-
-
Purification:
-
Separate the conjugated liposomes from unconjugated ligand and quenching reagent using size exclusion chromatography or dialysis.
-
Visualizing the Workflows
Experimental Workflow for Liposome Conjugation
References
- 1. pH sensitivity and plasma stability of liposomes containing N-stearoylcysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DSPE-Succinic Acid vs. Amine-Reactive and Thiol-Reactive Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of targeted drug delivery systems. The stability of the linkage, the efficiency of the conjugation reaction, and the overall biocompatibility of the final construct are paramount. This guide provides an objective comparison of DSPE-succinic acid with two other common classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides, offering supporting data and detailed experimental protocols to inform your selection process.
Distearoylphosphatidylethanolamine (DSPE) modified with a succinic acid linker has emerged as a versatile tool for anchoring targeting ligands, such as antibodies and peptides, to the surface of liposomes and nanoparticles. Its primary advantage lies in the formation of a highly stable amide bond with amine-containing molecules. This stability is crucial for maintaining the integrity of the drug carrier in vivo, preventing premature release of the targeting ligand and ensuring it reaches its intended destination.
Performance Comparison: Stability, Efficiency, and Biocompatibility
The decision to use this compound over other crosslinkers, such as those pre-activated with NHS esters or those featuring maleimide groups for reaction with thiols, depends on the specific requirements of the application.
| Feature | This compound (with EDC/NHS) | DSPE-NHS Ester | DSPE-Maleimide |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) | Maleimide |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Thiols (-SH) |
| Bond Formed | Amide | Amide | Thioether |
| Bond Stability | Very High | Very High | High (but susceptible to retro-Michael reaction) |
| Reaction Efficiency | Good to High | High | Very High[1] |
| Reaction Conditions | Two-step (activation and coupling) | One-step | One-step |
| pH Sensitivity of Linkage | Stable over a wide pH range | Stable over a wide pH range | Less stable at basic pH |
| Biocompatibility | Generally high | Generally high | Potential for off-target reactions with thiols |
Stability: The Enduring Advantage of the Amide Bond
The amide bond formed through the reaction of this compound with an amine is exceptionally stable under physiological conditions.[2] This contrasts with ester bonds, which are more susceptible to hydrolysis, and even the thioether bond formed by maleimide chemistry, which can undergo a retro-Michael reaction leading to deconjugation.[3][4] While N-aryl maleimides have been developed to improve stability, the inherent strength of the amide linkage remains a key advantage of the succinic acid approach.[5]
Reaction Efficiency: A Trade-off Between Steps and Speed
DSPE-NHS esters offer the convenience of a one-step reaction with amines, often leading to high conjugation efficiencies. Similarly, DSPE-maleimide reacts rapidly and specifically with thiols, also resulting in high yields. A study directly comparing DSPE-PEG-COOH (which is activated to an NHS ester in situ) and DSPE-PEG-maleimide for antibody fragment conjugation found that the maleimide-based approach yielded more effective gene silencing, suggesting higher functional conjugation efficiency.
The use of this compound requires a two-step process involving activation of the carboxylic acid with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) before the addition of the amine-containing molecule. While this adds a step to the protocol, it allows for greater control over the reaction and can still achieve high conjugation efficiencies.
Biocompatibility: Considering the In Vivo Environment
All three types of DSPE-based crosslinkers are generally considered biocompatible. However, the surface chemistry of the resulting nanoparticle can influence its interaction with cells and its overall in vivo fate. Nanoparticles with carboxyl groups on their surface have been shown to interact differently with cells compared to those with other functional groups. Maleimide-functionalized liposomes have demonstrated enhanced cellular uptake and prolonged tumor retention in some studies. The choice of linker can therefore be strategically employed to modulate the biological performance of the nanocarrier.
Experimental Protocols
To provide a practical comparison, here are condensed protocols for conjugating a protein (e.g., an antibody) to a liposome using each of the three crosslinkers.
Protocol 1: Protein Conjugation using this compound and EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid groups on the liposome surface, followed by the addition of the amine-containing protein.
Materials:
-
Liposomes containing this compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Activation of Liposomes:
-
Resuspend the liposomes in Activation Buffer.
-
Add EDC and sulfo-NHS to the liposome suspension. The molar ratio of this compound:EDC:sulfo-NHS is typically 1:5:2.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the protein solution to the activated liposome suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add quenching solution to stop the reaction.
-
Purify the immunoliposomes from unreacted protein and byproducts using size-exclusion chromatography.
-
Protocol 2: Protein Conjugation using DSPE-NHS Ester
This one-step protocol utilizes pre-activated liposomes for direct reaction with the amine-containing protein.
Materials:
-
Liposomes containing DSPE-NHS ester
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., Tris or glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Conjugation:
-
Add the protein solution to the DSPE-NHS liposome suspension.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add quenching solution to react with any remaining NHS esters.
-
Purify the immunoliposomes using size-exclusion chromatography.
-
Protocol 3: Protein Conjugation using DSPE-Maleimide
This protocol is suitable for proteins that have a free thiol group or have been thiolated.
Materials:
-
Liposomes containing DSPE-maleimide
-
Thiolated protein (in a slightly acidic to neutral buffer, e.g., PBS, pH 6.5-7.5)
-
Thiol-free buffers
-
Size-exclusion chromatography column for purification
Procedure:
-
Conjugation:
-
Add the thiolated protein solution to the DSPE-maleimide liposome suspension.
-
Incubate for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
-
Purification:
-
Purify the immunoliposomes from unreacted protein using size-exclusion chromatography.
-
Visualizing the Conjugation Chemistries
To better understand the underlying chemical reactions, the following diagrams illustrate the key steps in each conjugation process.
Caption: EDC/NHS activation of this compound to form an amine-reactive NHS ester.
Caption: Direct reaction of a DSPE-NHS ester with a protein's primary amine.
Caption: Thiol-maleimide reaction forming a stable thioether bond.
Conclusion
This compound offers a robust and reliable method for conjugating amine-containing ligands to nanocarriers, distinguished by the exceptional stability of the resulting amide bond. While pre-activated NHS esters and maleimides provide simpler and often faster one-step conjugation procedures, the two-step EDC/NHS activation of this compound allows for controlled and efficient coupling. The choice of crosslinker should be guided by the specific requirements of the therapeutic agent, the targeting ligand, and the desired in vivo performance of the drug delivery system. For applications demanding the utmost in linkage stability, this compound presents a compelling advantage.
References
- 1. encapsula.com [encapsula.com]
- 2. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Determining DSPE-Succinic Acid Conjugation Efficiency: HPLC vs. Colorimetric Assay
For researchers, scientists, and drug development professionals engaged in the formulation of lipid-based nanoparticles and bioconjugates, accurate determination of conjugation efficiency is paramount. This guide provides a comprehensive comparison of two common analytical techniques for quantifying the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-succinic acid (DSPE-succinic acid) to amine-containing molecules: High-Performance Liquid Chromatography (HPLC) and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) colorimetric assay.
This guide presents detailed experimental protocols, a quantitative comparison of their performance, and visual workflows to assist in selecting the most appropriate method for your research needs.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. For this compound conjugation, a Reverse-Phase HPLC (RP-HPLC) method can be employed to separate the unreacted this compound, the amine-containing molecule, and the resulting DSPE-amide conjugate. By quantifying the decrease in a reactant or the increase in the product, the conjugation efficiency can be accurately determined.
Experimental Protocol:
1. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). A UV detector may be used if the amine-containing molecule has a chromophore.
2. Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule drug)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA or FA
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the more hydrophobic DSPE-containing molecules. For example:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 SLM) or CAD.
4. Sample Preparation:
-
Reaction Mixture: Prepare the conjugation reaction between this compound and the amine-containing molecule in a suitable buffer.
-
Quenching (optional): The reaction can be stopped by adding an excess of a quenching agent or by changing the pH.
-
Dilution: Dilute an aliquot of the reaction mixture in the initial mobile phase composition.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Quantification:
-
Prepare standard curves for the this compound and the amine-containing molecule.
-
Inject the reaction mixture at different time points (e.g., 0, 1, 2, 4, 24 hours).
-
Calculate the concentration of the unreacted this compound or amine-containing molecule by interpolating their peak areas from the respective standard curves.
-
Conjugation Efficiency (%) = [(Initial moles of reactant - Moles of unreacted reactant at time t) / Initial moles of reactant] x 100
Alternatively, if the DSPE-amide conjugate can be isolated and purified, a standard curve for the conjugate can be prepared to directly quantify its formation.
Method 2: TNBSA Colorimetric Assay
The TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) assay is a colorimetric method used to quantify primary amines.[1][2][3][4][5] In the context of this compound conjugation, this assay can be used to measure the decrease in the concentration of the amine-containing molecule as it reacts with this compound.
Experimental Protocol:
1. Instrumentation:
-
Microplate reader or spectrophotometer capable of measuring absorbance at 335 nm or 420 nm.
2. Materials:
-
TNBSA solution (e.g., 5% w/v in methanol)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Amine-containing molecule (for standard curve)
-
Quenching solution (optional, e.g., 1 M HCl)
3. Standard Curve Preparation:
-
Prepare a series of known concentrations of the amine-containing molecule in the reaction buffer.
-
In a 96-well plate, add a specific volume of each standard concentration.
4. Sample Preparation:
-
Take aliquots from the this compound conjugation reaction at different time points.
-
Dilute the samples in the reaction buffer to fall within the range of the standard curve.
5. Assay Procedure:
-
Add a diluted TNBSA solution to each standard and sample well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a quenching solution if necessary.
-
Read the absorbance at 335 nm or 420 nm.
6. Quantification:
-
Subtract the absorbance of the blank (reaction buffer with TNBSA) from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of unreacted amine in the reaction samples by interpolating their absorbance values from the standard curve.
-
Conjugation Efficiency (%) = [(Initial amine concentration - Amine concentration at time t) / Initial amine concentration] x 100
Comparative Performance
| Feature | HPLC Method | TNBSA Colorimetric Assay |
| Principle | Chromatographic separation and quantification of individual components (reactants and product). | Colorimetric quantification of primary amines. |
| Specificity | High. Can distinguish between reactants, product, and potential by-products. | Moderate. Reacts with any primary amine present in the sample. |
| Sensitivity | High (ng to µg range), depending on the detector (ELSD, CAD). | Good (µg range). |
| Linearity (R²) | Typically > 0.99 | Typically > 0.98 |
| Accuracy (%) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 10% |
| Throughput | Lower. Each sample run takes a significant amount of time (e.g., 30-40 min). | Higher. Can analyze multiple samples simultaneously in a 96-well plate format. |
| Cost | High initial instrument cost and ongoing solvent/column expenses. | Lower instrument and reagent costs. |
| Expertise Required | Requires trained personnel for method development, operation, and data analysis. | Relatively simple to perform. |
| Information Provided | Provides quantitative data on all components, allowing for a detailed reaction profile. | Provides a single value for the total primary amine concentration. |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and TNBSA methods.
Caption: Workflow for determining conjugation efficiency via HPLC.
Caption: Workflow for determining conjugation efficiency via TNBSA assay.
Conclusion
Both HPLC and the TNBSA assay are viable methods for determining the conjugation efficiency of this compound. The choice between the two will depend on the specific requirements of the study, available resources, and the desired level of detail.
-
HPLC is the preferred method when high accuracy, precision, and a detailed understanding of the reaction kinetics and purity of the conjugate are required. It is particularly advantageous for complex reaction mixtures.
-
The TNBSA assay offers a simpler, faster, and more cost-effective alternative, making it well-suited for high-throughput screening or routine monitoring where a rapid estimation of conjugation efficiency is sufficient.
By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to ensure the quality and consistency of their DSPE-based conjugates.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Stability of DSPE-Succinic Acid and NHS Ester Linkages
For researchers and professionals in drug development and bioconjugation, the choice of reactive moieties for linking molecules is critical to the success of their work. This guide provides a detailed comparison of the stability of two commonly used functional groups: the carboxylic acid of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DSPE-succinic acid) and the N-hydroxysuccinimide (NHS) ester. Understanding the distinct stability profiles of these linkages is paramount for optimizing conjugation strategies, ensuring product shelf-life, and achieving reproducible results.
Executive Summary
This compound and NHS esters represent two different approaches to bioconjugation. This compound possesses a stable terminal carboxylic acid that requires activation to react with primary amines, offering excellent long-term stability in storage and physiological conditions. In contrast, NHS esters are highly reactive "activated" esters that readily react with primary amines without the need for additional activating agents. This inherent reactivity, however, makes them susceptible to hydrolysis, particularly in aqueous environments and at neutral to alkaline pH. The choice between these two depends on the specific application, with this compound being favored for applications requiring high stability and controlled conjugation, while NHS esters are suitable for rapid and direct labeling of amine-containing molecules.
Data Presentation: Quantitative Stability Comparison
The stability of these linkages is a key differentiator. While the carboxylic acid group of this compound is generally stable against non-enzymatic hydrolysis, NHS esters are prone to hydrolysis, which competes with the desired amidation reaction. The rate of NHS ester hydrolysis is highly dependent on pH and temperature.
| Linkage Type | Condition | Half-life (t½) | Reference |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [1] |
| pH 8.0, Room Temp | ~3.5 hours | [2] | |
| pH 8.5, Room Temp | ~3 hours | [2] | |
| pH 8.6, 4°C | 10 minutes | [1] | |
| pH 9.0, Room Temp | ~2 hours | [2] | |
| This compound | Aqueous Buffer (pH 4-8) | Generally stable against hydrolysis of the succinic acid linkage. The primary degradation pathway for the entire molecule is the hydrolysis of the fatty acid ester bonds, which occurs over days to weeks. |
Note: The stability of this compound's terminal carboxyl group is high, and it does not undergo significant hydrolysis under typical bioconjugation conditions. The provided information on this compound stability refers to the overall stability of the phospholipid in aqueous solutions.
Chemical Structures
Caption: Chemical structures of this compound and a generic NHS ester.
Reaction Pathways and Competing Hydrolysis
The utility of NHS esters lies in their ability to directly react with primary amines to form stable amide bonds. However, this reactivity also makes them susceptible to hydrolysis, a competing reaction that converts the active ester back to a carboxylic acid, rendering it unreactive towards amines.
Caption: Reaction pathways for NHS esters and this compound.
Experimental Protocols
Protocol 1: Determination of NHS Ester Hydrolysis Rate
This protocol outlines a general method to determine the hydrolysis rate of an NHS ester using UV-Vis spectrophotometry. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be monitored spectrophotometrically.
Materials:
-
NHS ester of interest
-
Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 9.0)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO, DMF).
-
Equilibrate the aqueous buffer of the desired pH to the desired temperature (e.g., 25°C) in a cuvette.
-
Initiate the reaction by adding a small volume of the NHS ester stock solution to the buffer in the cuvette and mix quickly. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 260 nm over time. This absorbance corresponds to the release of the NHS leaving group.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data to a first-order exponential equation.
-
The half-life (t½) of the NHS ester can be calculated using the equation: t½ = ln(2) / k_obs.
Protocol 2: Assessment of this compound Stability
The stability of the this compound is primarily concerned with the hydrolysis of the fatty acid ester linkages rather than the succinic acid moiety. This can be assessed by monitoring the formation of lysolipids and free fatty acids over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).
Materials:
-
This compound
-
Aqueous buffers of different pH values
-
HPLC system with a C18 column
-
ELSD or Mass Spectrometer
-
Organic solvents for mobile phase (e.g., methanol, chloroform, water)
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer.
-
Incubate the solution at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot of the solution.
-
Analyze the aliquot by HPLC-ELSD or HPLC-MS.
-
Develop a chromatographic method that can separate this compound from its potential degradation products (e.g., lyso-DSPE, stearic acid).
-
Quantify the peak area of this compound and its degradation products at each time point.
-
The stability of this compound is determined by the rate of decrease of its peak area and the corresponding increase in the peak areas of its degradation products over time.
Experimental Workflow Visualization
Caption: General workflow for assessing the stability of reactive lipids.
Conclusion
The choice between this compound and an NHS ester linkage is fundamentally a trade-off between stability and reactivity. This compound offers a highly stable platform for bioconjugation that requires a deliberate activation step, providing greater control over the reaction and allowing for long-term storage of the functionalized lipid. This makes it ideal for the development of stable drug delivery systems and other applications where long shelf-life is critical. Conversely, NHS esters provide a convenient, ready-to-use functionality for rapid conjugation to primary amines. However, their inherent reactivity makes them susceptible to hydrolysis, necessitating careful control of reaction conditions, particularly pH, and limiting their long-term stability in aqueous environments. Researchers should carefully consider the specific requirements of their application to select the most appropriate linkage chemistry for their needs.
References
A Researcher's Guide to Assessing the Purity of DSPE-Succinic Acid Conjugates
For researchers, scientists, and drug development professionals engaged in the formulation of lipid-based drug delivery systems, ensuring the purity of functionalized lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-succinic acid conjugates is a critical prerequisite for reproducible results and therapeutic safety. This guide provides an objective comparison of key analytical techniques for assessing the purity of DSPE-succinic acid conjugates, supported by representative experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, including the need for quantitative data, structural confirmation, or routine quality control. The following table summarizes the performance of commonly employed techniques for the analysis of this compound conjugates. Commercial suppliers of this compound typically specify a purity of ≥98%[1].
| Parameter | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identity confirmation and structural elucidation. | Molecular weight verification and detection of high molecular weight impurities or degradation products. | Rapid, qualitative assessment of purity and detection of major impurities. |
| Specificity | High. Can resolve the main component from related lipid impurities. | High. Provides detailed structural information based on the chemical environment of protons. | Very High. Provides accurate molecular weight information. | Moderate. Separation is based on polarity. |
| Sensitivity | High (low ng range)[2]. | Moderate. | High (femtomole to picomole range). | Low to moderate. |
| Quantitation | Excellent. Provides accurate and precise quantitative data[2]. | Possible with internal standards, but primarily qualitative. | Primarily qualitative to semi-quantitative. | Primarily qualitative. Densitometry can provide semi-quantitative results. |
| Typical Impurities Detected | Unreacted DSPE, hydrolyzed DSPE, and other lipid-related impurities. | Structural isomers, residual solvents, and succinic acid. | Unreacted starting materials, byproducts of the conjugation reaction, and degradation products like hydrolyzed lipids[3]. | Gross impurities with different polarity. |
| Throughput | Moderate. | Low to moderate. | High. | High. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phospholipid analysis and can be adapted for this compound conjugates.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for the quantitative determination of this compound and its non-chromophoric impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound conjugate in a suitable solvent, such as a mixture of chloroform and methanol (e.g., 1:1, v/v), to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% Formic Acid
-
Gradient: A typical gradient could be:
-
0-5 min: 90% B
-
5-20 min: 90% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of the this compound conjugate.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD)
-
This compound conjugate sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.5-0.7 mL of the deuterated solvent system.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the chemical shifts, multiplicities, and integrations of the proton signals.
-
Expected characteristic signals for this compound include:
-
Signals from the long fatty acid chains of the DSPE moiety (approx. 0.8-2.5 ppm).
-
Signals from the glycerol backbone and the phosphoethanolamine headgroup (approx. 3.5-5.5 ppm).
-
Signals corresponding to the succinic acid moiety (typically around 2.6 ppm for the methylene protons).
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This technique is used to verify the molecular weight of the this compound conjugate and to detect potential impurities.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) in a mixture of acetonitrile and water with trifluoroacetic acid)
-
This compound conjugate sample
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound conjugate at approximately 1 mg/mL in a suitable solvent.
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
-
Target Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the conjugate.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the this compound conjugate.
-
Look for the presence of peaks corresponding to potential impurities, such as unreacted DSPE or hydrolyzed species.
-
Thin-Layer Chromatography (TLC)
TLC provides a rapid and simple method for a qualitative assessment of purity.
Instrumentation:
-
TLC plates (silica gel 60)
-
Developing tank
-
Visualization reagent (e.g., iodine vapor, primuline spray, or a charring solution)
Reagents:
-
Chloroform
-
Methanol
-
Water or Ammonium Hydroxide
-
This compound conjugate sample
Procedure:
-
Plate Preparation: Activate the TLC plate by heating it at 100-110°C for 30-60 minutes.
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., chloroform/methanol) and spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing tank containing an appropriate mobile phase. A common solvent system for phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) or chloroform, methanol, and ammonium hydroxide (e.g., 65:35:5, v/v/v)[4].
-
Visualization: After the solvent front has reached the desired height, remove the plate, dry it, and visualize the spots using a suitable method. Phospholipids can be visualized with iodine vapor or specific phospholipid-staining reagents.
-
Analysis: Assess the purity by observing the number of spots. A pure compound should ideally show a single spot.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound conjugates, integrating the discussed analytical techniques.
By employing a combination of these orthogonal analytical techniques, researchers can confidently assess the purity, identity, and integrity of their this compound conjugates, ensuring the quality and reliability of their subsequent applications in drug delivery and biomedical research.
References
Validating DSPE-Succinic Acid Bioconjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, validating the functional activity of DSPE-succinic acid bioconjugates is a critical step in the development of targeted drug delivery systems. This guide provides a comparative overview of key functional assays, supported by experimental data, to assess the performance of these bioconjugates, which are integral to liposomal and nanoparticle formulations.
This compound serves as a versatile anchor for attaching targeting ligands to the surface of nanocarriers, enhancing their delivery to specific cells or tissues. The following sections detail the experimental protocols and comparative data for essential in vitro assays to confirm the biological activity and safety of these advanced drug delivery vehicles.
Comparative Performance Data of this compound Bioconjugates
The functionalization of nanoparticles with targeting moieties via this compound linkage significantly impacts their biological performance. The table below summarizes quantitative data from various studies, comparing targeted liposomes using DSPE-PEG-ligand constructs with non-targeted counterparts.
| Functional Assay | Performance Metric | This compound Bioconjugate (Targeted) | Non-Targeted Control | Reference |
| Cellular Uptake | Fluorescence Intensity (Arbitrary Units) | 45-fold higher uptake in FR+ cells | Baseline | [1] |
| Cytotoxicity | IC50 (µM) | 12.02 (5-FU in CT26 cells) | 39.81 (Free 5-FU) | [2] |
| Cytotoxicity | Fold-increase in cytotoxicity | 85-times higher vs. unmodified liposomes | 1x | [1] |
| In Vitro Drug Release | % Release at 24h | Formulation dependent | Formulation dependent | [3][4] |
| Biocompatibility | Hemolysis (%) | < 5% | < 5% | |
| Biocompatibility | Complement Activation | Low to moderate (surface charge dependent) | Low (for neutral liposomes) |
Key Functional Assays and Experimental Protocols
Detailed methodologies for the principal assays are provided below to guide researchers in their experimental design.
Cellular Uptake and Targeting Efficiency Assay
This assay quantifies the ability of the bioconjugate-modified nanoparticles to bind to and be internalized by target cells, typically those overexpressing the receptor for the conjugated ligand.
Experimental Protocol: Fluorescence Microscopy
-
Cell Culture: Seed target cells (e.g., folate receptor-overexpressing cancer cells) in 96-well plates or on glass coverslips and culture overnight to allow for adherence.
-
Nanoparticle Preparation: Prepare fluorescently labeled targeted liposomes (containing a this compound-ligand conjugate) and non-targeted control liposomes. The fluorescent label can be incorporated into the lipid bilayer.
-
Incubation: Treat the cells with the nanoparticle formulations at a predetermined concentration for a specified duration (e.g., 1-6 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. The cell nuclei can be counterstained with a fluorescent dye like Hoechst.
-
Imaging: Visualize the cells using a confocal laser scanning microscope. The fluorescence intensity associated with the cells corresponds to the level of nanoparticle uptake.
Endosomal Escape Assay
For many bioconjugates designed to deliver their payload intracellularly, escaping the endosome is a critical and often rate-limiting step. The Galectin-8 (Gal8) assay is a powerful method to visualize and quantify endosomal disruption.
Experimental Protocol: Galectin-8 (Gal8) Reporter Assay
-
Cell Line: Use a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).
-
Cell Seeding: Seed the Gal8-reporter cells in a multi-well imaging plate.
-
Treatment: Add the this compound bioconjugate nanoparticles to the cells. Include a positive control (e.g., a known endosomolytic agent) and a negative control (untreated cells).
-
Live-Cell Imaging: Monitor the cells using live-cell fluorescence microscopy. The recruitment of Gal8-GFP to damaged endosomes will appear as distinct fluorescent puncta.
-
Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell to determine the extent of endosomal escape.
In Vitro Drug Release Assay
This assay evaluates the rate and extent of drug release from the nanoparticle formulation under physiological conditions, which is crucial for predicting its in vivo pharmacokinetic profile.
Experimental Protocol: Dialysis Method
-
Apparatus Setup: Use a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Sample Preparation: Place a known concentration of the drug-loaded nanoparticle formulation inside the dialysis bag (donor compartment).
-
Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) in a beaker (receptor compartment), maintained at 37°C with constant stirring to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh release medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Cytotoxicity Assay
This assay determines the therapeutic efficacy of the drug delivered by the bioconjugate by measuring its effect on the viability and proliferation of target cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate target cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and the free drug. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for the drug to exert its effect (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Biocompatibility Assays
These assays are essential for evaluating the safety of the nanoparticle formulation, particularly for intravenous administration.
a) Hemolysis Assay
This assay assesses the potential of the nanoparticles to damage red blood cells.
Experimental Protocol
-
Blood Collection: Obtain fresh blood and isolate red blood cells (RBCs) by centrifugation and washing with PBS.
-
Incubation: Incubate a suspension of RBCs with various concentrations of the nanoparticle formulation. Use a positive control that causes 100% hemolysis (e.g., Triton X-100) and a negative control with PBS.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (around 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control. A hemolysis rate of less than 5% is generally considered safe.
b) Complement Activation Assay
This assay evaluates the potential of the nanoparticles to trigger an innate immune response.
Experimental Protocol: ELISA-based C3a/C5a Quantification
-
Plasma Incubation: Incubate the nanoparticles with human plasma or serum at 37°C for a specified time.
-
Sample Collection: At the end of the incubation, stop the reaction and collect the plasma/serum samples.
-
ELISA: Use commercially available ELISA kits to quantify the levels of complement activation markers, such as C3a and C5a, in the plasma/serum samples.
-
Data Analysis: Compare the levels of C3a/C5a in the nanoparticle-treated samples to those in control samples to determine the extent of complement activation.
References
Safety Operating Guide
Proper Disposal of DSPE-Succinic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialized laboratory reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DSPE-succinic acid) is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a phospholipid derivative commonly used in the formulation of liposomes and other drug delivery systems. While specific safety data on this compound is not extensively detailed in readily available public records, a conservative approach to its disposal, based on the known properties of its constituent parts (a phospholipid and succinic acid) and general laboratory chemical waste guidelines, is essential.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information. General safety protocols include wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
| Precautionary Measure | Specification |
| Personal Protective Equipment | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Handling Area | Well-ventilated laboratory, preferably a chemical fume hood. |
| Ingestion | Do not eat, drink, or smoke in areas where chemicals are handled. |
| Inhalation | Avoid breathing dust or aerosols. |
| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Storage | Store in a cool, dry place away from incompatible materials. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many specialized laboratory chemicals, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Classification:
-
This compound should be considered a chemical waste.
-
It should not be mixed with general laboratory trash or disposed of down the drain.
-
Consult your institution's specific guidelines for the classification of non-hazardous and potentially hazardous chemical waste.
-
-
Containerization:
-
Use a dedicated, properly labeled waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).
-
The label should clearly state "this compound waste" and include any relevant hazard symbols as indicated by the SDS or your institution's safety office.
-
-
Collection of Waste:
-
Carefully transfer any unused this compound powder or solutions into the designated waste container.
-
For solutions, ensure the container is securely sealed to prevent leaks or spills.
-
If cleaning glassware that has come into contact with this compound, the initial rinsate should also be collected as chemical waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secondary containment area for chemical waste.
-
This area should be away from general work areas and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal unit.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
Follow their specific procedures for scheduling a waste pickup.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their research endeavors. Always prioritize your institution's specific guidelines and consult with your EHS department for any uncertainties.
Personal protective equipment for handling DSPE-succinic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DSPE-succinic acid. It details the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or chemical splash goggles[2] | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat, long pants, and closed-toe shoes | N95 respirator or higher, especially if not handled in a containment hood or ventilated enclosure[3] |
| Dissolving/Diluting | Chemical splash goggles or a face shield | Double nitrile gloves or chemical-resistant gloves | Lab coat or a chemical-resistant apron over a lab coat | If not performed in a fume hood, a respirator with an organic vapor cartridge is recommended |
| General Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat, long pants, and closed-toe shoes | Not generally required if handled in a well-ventilated area |
Operational and Disposal Plans
Adherence to proper handling and disposal protocols is critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt of the compound to its final disposal.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Powder: this compound powder should be stored in a tightly sealed glass container with a Teflon-lined cap at or below -20°C.[3] To prevent condensation, which can lead to hydrolysis, allow the container to warm to room temperature before opening.[3]
-
Storage of Solutions: If purchased or prepared in an organic solvent, store the solution in a glass vial with a Teflon-lined cap at or below -20°C. To prevent oxidation, purge the vial's headspace with an inert gas like argon or nitrogen. Do not store organic solutions of lipids in plastic containers , as this can lead to the leaching of plasticizers.
2.2. Handling Procedures
-
Ventilation: All manipulations of this compound, particularly the handling of powders and the preparation of stock solutions, should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Weighing: When weighing the solid form, do so within a ventilated enclosure. Use appropriate anti-static tools to handle the powder and avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the lipid. This should be performed in a chemical fume hood.
2.3. Accidental Release Measures
-
Spills: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, collect the spilled material using absorbent pads for liquids or by carefully sweeping up solids. Place the waste into a sealed, labeled container for hazardous waste disposal.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
2.4. Disposal Plan
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated consumables such as gloves, pipette tips, and vials.
-
Containerization: Use leak-proof, chemically compatible containers for all this compound waste. Ensure containers are clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
